Pyrroloquinoline quinone-13C3 (sodium)
Description
Historical Context of Pyrroloquinoline Quinone (PQQ) Discovery as a Redox Cofactor
The journey to understanding Pyrroloquinoline quinone began in 1964 when J.G. Hauge identified a novel prosthetic group in glucose dehydrogenase from the bacterium Bacterium anitratum. chemeurope.complos.org He recognized it as a third type of redox cofactor, distinct from the well-known nicotinamide (B372718) and flavin nucleotides. wikipedia.orgresearchgate.net Although Hauge initially hypothesized it might be a naphthoquinone, his work laid the foundation for future discoveries. wikipedia.org Later, Anthony and Zatman also encountered this unknown cofactor in the alcohol dehydrogenase of methylotrophic bacteria. chemeurope.comwikipedia.org
The definitive structural elucidation of PQQ, also known as methoxatin, occurred in 1979. chemeurope.comwikipedia.org Two independent research groups, one led by Salisbury and the other by Duine, successfully extracted the prosthetic group from methanol (B129727) dehydrogenase and determined its unique pyrroloquinoline quinone structure. chemeurope.comwikipedia.org Following this, Adachi and colleagues further confirmed the presence of PQQ in Acetobacter species. chemeurope.comwikipedia.org These seminal discoveries established PQQ as a new class of coenzyme and the enzymes that utilize it were termed quinoproteins. chemeurope.com
| Year | Discovery | Researcher(s) / Group | Significance |
| 1964 | Identification of a third redox cofactor in bacteria. wikipedia.org | J.G. Hauge | First indication of a new coenzyme beyond nicotinamides and flavins. wikipedia.orgresearchgate.net |
| 1979 | Structural elucidation and naming (methoxatin). chemeurope.comwikipedia.org | Salisbury et al. & Duine et al. | Confirmed the molecular structure of PQQ. chemeurope.comwikipedia.org |
| 1981 | PQQ found in Acetobacter. chris-anthony.co.uk | Adachi et al. | Broadened the known distribution of PQQ in bacteria. chris-anthony.co.uk |
Evolution of Research on PQQ's Biological Significance beyond Prokaryotes
Initially, PQQ was primarily associated with bacterial dehydrogenases involved in alcohol and sugar metabolism. citizendium.org However, research soon began to suggest a broader biological relevance. In 1989, a study by Rucker and colleagues reported that depriving mice of PQQ led to various abnormalities, hinting at its potential nutritional importance in mammals. chemeurope.com
Despite the vitamin debate, the biological effects of PQQ in higher organisms are an active area of research. Studies have shown that PQQ can influence cellular processes, including mitochondrial function. nih.gov More recently, a PQQ-dependent sugar oxidoreductase was discovered in a mushroom, Coprinopsis cinerea, providing the first definitive evidence of a PQQ-dependent enzyme in a eukaryote. nih.gov This discovery has opened new avenues for understanding the role of PQQ in eukaryotic biology. nih.gov
Significance of Isotopic Labeling (e.g., -13C3) for Mechanistic Elucidation in PQQ Research
Isotopic labeling is a powerful technique in biomedical research that involves replacing an atom in a molecule with its heavier, non-radioactive (stable) isotope. In the case of Pyrroloquinoline quinone-13C3, three carbon-12 atoms are replaced with carbon-13 atoms. This subtle change in mass does not alter the chemical properties of the molecule but allows it to be distinguished from its naturally abundant counterpart using mass spectrometry-based techniques.
This ability to trace the labeled compound is invaluable for several research applications:
Metabolic Fate and Distribution: Researchers can administer the 13C3-labeled PQQ and track its absorption, distribution, metabolism, and excretion in an organism. This helps to understand how the body processes PQQ and where it accumulates.
Pathway Elucidation: By following the 13C label, scientists can identify the metabolic pathways in which PQQ participates and identify its downstream metabolites.
Quantification: Isotope dilution mass spectrometry, which uses a known amount of the labeled compound as an internal standard, allows for the highly accurate quantification of endogenous PQQ levels in biological samples.
Enzyme Kinetics and Mechanism: Labeled substrates can be used to study the kinetics and reaction mechanisms of enzymes that interact with PQQ, providing insights into how it functions as a cofactor.
The use of stable isotopes like 13C is advantageous as it avoids the safety and disposal issues associated with radioactive isotopes.
Rationale for Utilizing Pyrroloquinoline Quinone-13C3 (Sodium) in Advanced Research Paradigms
The use of Pyrroloquinoline quinone-13C3 (sodium) is driven by the need for precise and unambiguous data in complex biological systems. The sodium salt form of PQQ is often used to improve its solubility in aqueous solutions, which is essential for many experimental setups in biomedical research.
The rationale for using this specific labeled compound in advanced research includes:
Unraveling Complex Signaling Pathways: PQQ has been shown to modulate various signaling pathways. medcraveonline.com Using the 13C3-labeled form allows researchers to trace its interaction with specific cellular components and dissect these complex signaling cascades without the confounding presence of endogenous PQQ.
Pharmacokinetic and Metabolomic Studies: In drug development and nutritional science, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial. PQQ-13C3 is an ideal tool for these pharmacokinetic studies, providing clear and quantifiable data.
Target Identification and Validation: By tracking the labeled PQQ, researchers can identify the proteins and other biomolecules with which it interacts. This is a critical step in identifying the direct targets of PQQ's action and validating their role in its biological effects.
Mitochondrial Research: Given PQQ's role in mitochondrial function and biogenesis, the 13C3-labeled version can be used to study its transport into mitochondria and its specific effects on mitochondrial proteins and energy metabolism. nih.gov
In essence, Pyrroloquinoline quinone-13C3 (sodium) provides a level of analytical precision that is essential for moving PQQ research from observational studies to a deeper mechanistic understanding of its role in health and disease.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H2N2Na4O8 |
|---|---|
Molecular Weight |
421.11 g/mol |
IUPAC Name |
tetrasodium;4,5-dioxo(4,5-13C2)pyrrolo[2,3-f]quinolin-1-ide-2,7,9-tricarboxylate |
InChI |
InChI=1S/C14H6N2O8.4Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;;;/h1-2H,(H4,15,17,18,19,20,21,22,23,24);;;;/q;4*+1/p-4/i2+1,6+1,14+1;;;; |
InChI Key |
CXKUNARLYIWSIT-LPZZJZAJSA-J |
Isomeric SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2[N-][13C](=[13CH]3)[13C](=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2[N-]C(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biosynthesis and Origin of Pyrroloquinoline Quinone
Microbial Biosynthetic Pathways of PQQ
The biosynthesis of PQQ is a sophisticated process that originates from two amino acids, glutamate (B1630785) and tyrosine, which are encoded in a precursor peptide, PqqA. nih.govmonarchinitiative.org The transformation of these amino acids into the final PQQ molecule requires a series of enzymatic reactions facilitated by proteins encoded by the pqq gene cluster. nih.gov This process is largely understood through studies in bacteria like Klebsiella pneumoniae. nih.govpnas.org
Elucidation of pqq Gene Cluster Functions
The synthesis of PQQ is dependent on a group of genes, typically organized in an operon, referred to as the pqq gene cluster. nih.gov While the exact composition of this cluster can vary between bacterial species, a core set of genes, pqqA, pqqB, pqqC, pqqD, and pqqE, are considered essential for PQQ production. nih.govnih.gov The pqqF gene is also frequently found within the operon or elsewhere in the genome. nih.govnih.gov
Mutational studies have been crucial in defining the role of each gene. For instance, mutations or frameshifts in pqqA can lead to a complete or significant reduction in PQQ synthesis. nih.gov Similarly, the deletion of pqqF in some bacteria has been shown to be essential for the biosynthetic pathway. nih.gov The conserved order of pqqA-E in the operon suggests that the protein products may form a functional complex to carry out the synthesis. nih.gov
| Gene | Protein | Function | References |
|---|---|---|---|
| pqqA | PqqA | A precursor peptide containing conserved glutamate and tyrosine residues that form the backbone of PQQ. | nih.govnih.gov |
| pqqB | PqqB | Its precise function is not fully elucidated, but it is suggested to be a carrier protein for PQQ, involved in its transport across the plasma membrane. It is not believed to be directly required for the core biosynthesis. | nih.gov |
| pqqC | PqqC | A cofactor-less oxygenase that catalyzes the final step in PQQ biosynthesis, involving ring cyclization and an eight-electron oxidation. | nih.govpnas.orgelsevierpure.com |
| pqqD | PqqD | A chaperone protein that binds to PqqA and is essential for the activity of PqqE. It forms a ternary complex with PqqA and PqqE. | nih.govresearchgate.netnih.gov |
| pqqE | PqqE | A radical S-adenosyl-L-methionine (SAM) enzyme that catalyzes the crucial initial carbon-carbon bond formation between the glutamate and tyrosine residues within the PqqA peptide. | nih.govnih.govnih.gov |
| pqqF | PqqF | A protease (peptidase) hypothesized to cleave the cross-linked glutamate and tyrosine residues from the PqqA peptide backbone after modification by PqqE. | nih.govnih.gov |
Enzymatic Steps Involved in PQQ Formation
The biosynthesis of PQQ is initiated by the action of PqqE, a member of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily. nih.govwikipedia.org These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. nih.govacs.org This radical is instrumental in catalyzing chemically challenging reactions, such as the formation of a new carbon-carbon bond between the γ-carbon of the glutamate residue and the C5 of the tyrosine ring within the PqqA peptide. nih.govnih.gov The activity of PqqE is dependent on the presence of the chaperone protein PqqD. nih.gov
Following the initial cross-linking, the modified PqqA peptide is acted upon by the protease PqqF, which excises the linked amino acid moiety. nih.gov A spontaneous Schiff base reaction is thought to occur next. nih.gov The subsequent steps involve dioxygenation, catalyzed by a yet-unidentified enzyme, and the final ring cyclization and eight-electron oxidation to form the mature PQQ molecule. nih.gov This final transformation is catalyzed by PqqC. nih.govpnas.org
Regulatory Mechanisms of PQQ Biosynthesis in Prokaryotic Systems
The expression of the pqq gene cluster is regulated in response to environmental cues. In the model bacterium Pseudomonas putida KT2440, the production of PQQ and the activity of PQQ-dependent glucose dehydrogenase (GDH) are highest when glucose is the sole carbon source and under conditions of low soluble phosphate. asm.orgresearchgate.net The expression levels of the pqqF and pqqB genes appear to correlate with the amount of PQQ synthesized, suggesting these genes may play a role in modulating PQQ levels based on cellular needs. asm.org The pqq gene cluster in P. putida KT2440 is organized to have at least two independent transcripts, with the expression of pqqF potentially controlled by its own promoter and terminator. asm.org
Absence of de novo PQQ Synthesis in Eukaryotic Systems
Eukaryotic organisms, including mammals, are not capable of synthesizing PQQ on their own. nih.gov The complex genetic machinery encoded by the pqq operon is absent in eukaryotes. nih.gov Consequently, for eukaryotic cells and organisms, PQQ is considered a micronutrient that must be obtained from dietary and environmental sources. nih.gov Despite the inability to produce it, PQQ has been shown to influence essential biological processes in eukaryotes, such as mitochondrial function, growth, and reproduction, suggesting a long-standing evolutionary exposure to this compound. nih.gov
Environmental and Dietary Sources of PQQ Relevant for Research Models
PQQ is widely distributed in the environment, primarily due to its synthesis by soil and gut bacteria. nih.gov This leads to its presence in a variety of food sources. For research purposes, understanding these sources is crucial for studies involving dietary manipulation in animal models.
Diet is the primary source of PQQ for animals. nih.gov Nutritional studies in mice and rats have demonstrated that diets devoid of PQQ can lead to impaired growth and development. nih.gov PQQ is naturally present in many foods, with some of the highest concentrations found in fermented soybeans (natto), green tea, and human breast milk. mdpi.comwellgreenxa.comet-chem.com
| Source Type | Examples | Reported Concentration (approximate) | References |
|---|---|---|---|
| Fermented Foods | Natto (fermented soybeans) | ~61 ng/g | mdpi.comet-chem.com |
| Beverages | Human Breast Milk | 140-180 ng/mL | wellgreenxa.comnih.gov |
| Green Tea | ~29.6 ng/mL | wellgreenxa.com | |
| Oolong Tea | ~27.7 ng/mL | wellgreenxa.com | |
| Fruits & Vegetables | Tofu | ~30 ng/g | wellgreenxa.com |
| Parsley | ~30 ng/g | wellgreenxa.comet-chem.com | |
| Green Pepper | ~30 ng/g | wellgreenxa.com | |
| Kiwi, Papaya, Spinach | Variable amounts | wellgreenxa.comet-chem.com | |
| Environmental | Soil (produced by rhizobacteria) | Not specified | nih.gov |
Enzymatic and Catalytic Mechanisms of Pyrroloquinoline Quinone
PQQ as a Cofactor for Bacterial Dehydrogenases
In bacteria, PQQ is the prosthetic group for a class of enzymes known as quinoprotein dehydrogenases. nih.govresearchgate.net These enzymes are vital for the metabolism of various alcohols and sugars in many Gram-negative bacteria. researchgate.netebi.ac.uk
Mechanism of Action in Glucose Dehydrogenases
PQQ is an essential cofactor for quinoprotein glucose dehydrogenases (GDH), which catalyze the oxidation of glucose. embopress.orgwikipedia.org There are two main types: a soluble glucose dehydrogenase (s-GDH) and a membrane-bound glucose dehydrogenase (m-GDH). nih.govembopress.org
The reaction mechanism for s-GDH, a classic quinoprotein, involves the oxidation of glucose to gluconolactone, with the simultaneous reduction of PQQ to PQQH₂. embopress.org Extensive structural studies, including X-ray crystallography of the enzyme with reduced PQQ and glucose, have provided conclusive evidence for a general base-catalyzed hydride transfer mechanism. nih.govembopress.org This is in contrast to an earlier proposed covalent addition-elimination mechanism. embopress.org The mechanism is similar to that used by nicotinamide- and flavin-dependent oxidoreductases. embopress.org In this process, a nearby basic amino acid residue in the active site abstracts a proton from the substrate's hydroxyl group, and a hydride ion is transferred from the glucose C1 atom to the C5 position of the PQQ ring. embopress.orgpnas.org
| Enzyme Type | Substrate | Product | Cofactor Role | Proposed Mechanism |
|---|---|---|---|---|
| Soluble Glucose Dehydrogenase (s-GDH) | D-Glucose | D-Glucono-1,5-lactone | Accepts electrons (reduced to PQQH₂) | General base-catalyzed hydride transfer nih.govembopress.org |
| Membrane-bound Glucose Dehydrogenase (m-GDH) | D-Glucose | D-Glucono-1,5-lactone | Transfers electrons to ubiquinone in the respiratory chain. wikipedia.org | Oxidation at the periplasmic side of the membrane. ebi.ac.uk |
Mechanism of Action in Alcohol Dehydrogenases
PQQ-dependent alcohol dehydrogenases (ADHs) are a diverse group of enzymes found primarily in the periplasm of proteobacteria, responsible for oxidizing a wide range of alcohols. nih.govmdpi.com They are categorized into three main types based on their structure and location. nih.govmdpi.com
Type I ADHs are typically periplasmic and include the classic methanol (B129727) dehydrogenase (MDH). nih.govnih.gov
Type II ADHs are also found in the periplasm but are soluble quinohemoproteins, containing a heme c group in addition to PQQ. nih.govnih.gov
Type III ADHs are membrane-bound complexes. nih.gov
The catalytic mechanism for PQQ-dependent ADHs is also believed to be a hydride transfer. nih.govpnas.org The process is initiated by a catalytic base, a nearby amino acid residue such as aspartate, abstracting a proton from the alcohol's hydroxyl group. researchgate.netpnas.org This is followed by the transfer of a hydride from the substrate to the electrophilic C5 position of the PQQ cofactor. frontiersin.org The presence of a calcium ion (Ca²⁺) in the active site is crucial, acting as a Lewis acid to coordinate with the C5 carbonyl oxygen of PQQ, which increases its electrophilicity and facilitates the reaction. frontiersin.org
Structural Insights into PQQ-Dependent Quinoproteins
X-ray crystallography has revealed detailed structures of PQQ-dependent enzymes, showing that they often adopt a characteristic "propeller fold." embopress.orgnih.gov Quinoprotein dehydrogenases are generally classified into two structural classes. nih.gov
One class, which includes soluble glucose dehydrogenase, has a six-bladed β-propeller fold. nih.gov The other major class, which comprises the Type I alcohol dehydrogenases like methanol dehydrogenase, features an eight-bladed β-propeller structure. mdpi.comnih.gov The PQQ cofactor, along with a crucial calcium ion, is located in a hydrophobic cradle within the interior of this superbarrel structure. researchgate.netpnas.org The active site's accessibility can vary, influencing the enzyme's substrate specificity. For example, some ADHs have a more open and accessible active site, allowing them to oxidize a broader range of substrates, including various primary and secondary alcohols. nih.gov
| Structural Class | Characteristic Fold | Example Enzymes | Key Active Site Features |
|---|---|---|---|
| Class 1 | Six-bladed β-propeller nih.gov | Soluble Glucose Dehydrogenase (sGDH) nih.gov | PQQ and Ca²⁺ ion bound in the active site. embopress.org |
| Class 2 | Eight-bladed β-propeller nih.gov | Methanol Dehydrogenase (MDH), Quinone-dependent Alcohol Dehydrogenase (QADH) nih.gov | PQQ cofactor complexed with a Ca²⁺ ion. researchgate.netpnas.org |
Accessory Factor Roles of PQQ in Mammalian Enzymatic Processes
While PQQ has not been definitively established as a vitamin or an essential enzyme cofactor in mammals in the same way it is for bacterial dehydrogenases, it has been shown to act as an important accessory factor, modulating the activity of certain mammalian enzymes and influencing key metabolic pathways. nih.govnih.govnih.gov
Modulation of Lactate (B86563) Dehydrogenase Activity and NADH Oxidation
PQQ has been identified as a modulator of lactate dehydrogenase (LDH) activity in mammals. nih.govresearchgate.net LDH catalyzes the reversible conversion of pyruvate (B1213749) to lactate. nih.gov PQQ influences this equilibrium by facilitating the oxidation of NADH to NAD⁺. nih.govnih.gov
In the presence of PQQ, the reverse reaction (lactate to pyruvate) is enhanced, while the forward reaction (pyruvate to lactate) is inhibited. researchgate.net The molecular mechanism involves PQQ binding to LDH and acting as a redox cycler to oxidize NADH, thereby regenerating NAD⁺. nih.govresearchgate.net This increased availability of NAD⁺ and production of pyruvate can enhance energy production by feeding into the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to higher cellular ATP levels. nih.govresearchgate.net
| LDH Reaction Direction | Chemical Equation | Effect of PQQ | Mechanism |
|---|---|---|---|
| Forward | Pyruvate + NADH → Lactate + NAD⁺ | Inhibits researchgate.net | PQQ bound to LDH enhances the oxidation of NADH to NAD⁺. nih.govnih.gov |
| Reverse | Lactate + NAD⁺ → Pyruvate + NADH | Promotes nih.govresearchgate.net |
Involvement in Mammalian Lysine (B10760008) Metabolism as a Redox Cofactor
The role of PQQ in mammalian lysine metabolism has been a subject of scientific debate. An initial hypothesis proposed that PQQ acts as a redox cofactor for an enzyme involved in lysine degradation, specifically α-aminoadipic acid-δ-semialdehyde (AAS) dehydrogenase. nih.govresearchgate.net This claim was based on sequence analysis that suggested a PQQ-binding motif in the enzyme. nih.gov
Impact on NAD+ Regeneration and Cellular Bioenergetics
PQQ as a Cofactor and its Role in NAD+ Regeneration
Research has identified PQQ as a cofactor for certain mammalian enzymes, notably lactate dehydrogenase (LDH). nih.govnih.gov In this capacity, PQQ facilitates the oxidation of NADH to NAD+. nih.govnih.gov This process is crucial for maintaining the cellular NAD+/NADH ratio, which is a critical determinant of metabolic state and cellular energy levels. By promoting the conversion of lactate to pyruvate, a reaction that consumes NADH and generates NAD+, PQQ indirectly supports the flux of substrates into the mitochondrial tricarboxylic acid (TCA) cycle for further energy production. nih.gov
One of the key ways PQQ influences NAD+ availability is by upregulating the expression of the gene for nicotinamide (B372718) phosphoribosyltransferase (Nampt). nih.govescholarship.org Nampt is the rate-limiting enzyme in the primary salvage pathway for NAD+ synthesis in mammals. Studies in HepG2 cells have demonstrated that exposure to PQQ leads to a significant increase in Nampt mRNA expression. escholarship.org This upregulation of Nampt is followed by an observable increase in total cellular NAD+ levels. escholarship.orgnih.gov
The enhancement of NAD+ levels by PQQ has a direct effect on the activity of sirtuins, a class of NAD+-dependent protein deacetylases that regulate numerous cellular processes, including mitochondrial biogenesis and function. nih.govresearchgate.net Specifically, research has shown that PQQ exposure increases the expression and activity of SIRT1 and SIRT3. escholarship.orgnih.gov As sirtuins require NAD+ as a co-substrate, the PQQ-mediated increase in NAD+ availability directly supports their deacetylase activity, leading to the modulation of downstream targets involved in energy metabolism. nih.gov
Enhancement of Cellular Bioenergetics and Mitochondrial Function
PQQ's influence on NAD+ regeneration is intrinsically linked to its broader effects on cellular bioenergetics and mitochondrial health. By promoting the generation of NAD+, PQQ supports the continuous operation of glycolysis and the TCA cycle, which are central to cellular respiration and the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov
The stimulation of mitochondrial biogenesis, the process of generating new mitochondria, is another significant aspect of PQQ's impact on cellular bioenergetics. nih.gov PQQ activates signaling pathways that lead to the increased expression of key regulators of mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2). escholarship.orgnih.gov The increase in mitochondrial number and density enhances the cell's capacity for energy production.
Research Findings on PQQ's Bioenergetic Effects
| Cell Type/Model | PQQ Concentration | Observation | Reference |
| HepG2 cells | 10-30 µM | Significant upregulation of Nampt mRNA expression at 18 hours. | escholarship.org |
| HepG2 cells | 10-30 µM | Increased NAD+ levels at 24 hours. | escholarship.org |
| HepG2 cells | 10-30 µM | Increased SIRT1 and SIRT3 gene and protein expression. | escholarship.orgnih.gov |
| NIH/3T3 fibroblasts | Not specified | Attenuated cellular lactate release and increased intracellular ATP levels. | nih.gov |
| Human Trabecular Meshwork Cells | 100 nM | 1.9-fold increase in basal respiration and 1.8-fold increase in ATP-linked respiration. | mdpi.com |
| Dissociated Brain Cortical Cells | 0.1-50 µM | Increased ATP levels after 2 hours of incubation. | nih.gov |
Redox Biology and Antioxidant Mechanisms of Pyrroloquinoline Quinone
Direct Reactive Oxygen Species Scavenging Capabilities
PQQ demonstrates a potent ability to neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.net
PQQ is an effective scavenger of superoxide (B77818) radicals. researchgate.netmdpi.com Research indicates that PQQ can directly interact with superoxide, reducing its potential to cause cellular damage. nih.gov This action is crucial, as superoxide is a primary ROS produced during mitochondrial metabolism. nih.gov Furthermore, PQQ has been shown to suppress the formation of peroxynitrite, a highly reactive nitrogen species, by scavenging superoxide before it can react with nitric oxide. nih.gov This protective effect against peroxynitrite-mediated toxicity has been observed in cultured rat forebrain neurons. nih.gov
PQQ is also known to be an effective scavenger of hydroxyl radicals, which are among the most reactive and damaging ROS. mdpi.com Hydrogen peroxide (H2O2), a common cytotoxic agent, can react with free iron ions to generate these highly reactive hydroxyl radicals. mdpi.com By neutralizing these radicals, PQQ helps to protect cellular components from oxidative damage. mdpi.com
Redox Cycling Properties of PQQ and PQQH2
A key feature of PQQ's antioxidant capacity is its exceptional efficiency in redox cycling. anne-marievangeloven.com Both the oxidized form (PQQ) and the reduced form (PQQH2) participate in these reactions. nih.gov PQQ can be reduced by reacting with agents like NAD(P)H, glutathione (B108866), or ascorbic acid. nih.gov The resulting PQQH2 can then act as a potent antioxidant, scavenging radicals like peroxyl radicals even more effectively than α-tocopherol. anne-marievangeloven.comnih.gov
Compared on a molar basis, PQQ is estimated to be 100 to 1,000 times more efficient in catalyzing redox cycling reactions than other antioxidant compounds such as ascorbic acid and polyphenols. anne-marievangeloven.comnih.govresearchgate.net This high efficiency is attributed to its remarkable stability; PQQ does not easily self-oxidize or polymerize into inactive forms, allowing it to participate in numerous catalytic cycles. anne-marievangeloven.comresearchgate.netnih.gov
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD2, Catalase)
Beyond its direct scavenging activity, PQQ influences the body's own antioxidant defense systems. It has been shown to modulate the expression and activity of key antioxidant enzymes. For instance, studies have demonstrated that PQQ exposure can significantly improve the transcriptional level of superoxide dismutase 2 (SOD2). nih.gov SOD2 is a critical mitochondrial enzyme responsible for detoxifying superoxide radicals. mdpi.com
PQQ also appears to interact with catalase, an enzyme that neutralizes hydrogen peroxide. nih.gov In some cell culture studies, the pro-oxidant effects observed with PQQ were reversed by catalase, indicating a relationship where PQQ's autoxidation could produce hydrogen peroxide that is then handled by this enzyme system. nih.govnih.gov Furthermore, PQQ can enhance mitochondrial antioxidant defense by upregulating SIRT3, a protein that activates SOD2. mdpi.com However, in some contexts, such as in human trabecular meshwork cells, PQQ treatment did not significantly change the levels of SOD2 protein. mdpi.com Research in rd10 mice, a model for retinitis pigmentosa, has shown that co-expression of SOD2 and Catalase can significantly reduce oxidative damage as measured by protein carbonyl content. nih.govjohnshopkins.edu
Interaction with Cellular Redox-Sensitive Sites (e.g., NMDA Receptor Redox Site)
PQQ can directly interact with and modulate specific redox-sensitive sites on cellular proteins, a prime example being the N-methyl-D-aspartate (NMDA) receptor. nih.gov This receptor, crucial for synaptic plasticity and memory, has a redox modulatory site containing thiol residues that can be oxidized or reduced, thereby altering receptor activity. nih.govnih.gov
Research has shown that PQQ can act as an oxidizing agent at this site. nih.govnih.gov In studies using rat cortical neurons, PQQ was able to reverse the enhancement of NMDA-induced currents that were produced by a reducing agent, dithiothreitol (B142953) (DTT). nih.govquora.com This action is attributed to a direct oxidation of the NMDA receptor's redox site by PQQ. nih.govnih.gov This modulation provides a neuroprotective effect, as PQQ has been shown to protect against NMDA-mediated neurotoxicity. nih.govnih.gov This neuroprotective effect appears to be independent of scavenging oxygen-derived free radicals, as it was not abolished by the enzymes superoxide dismutase and catalase. nih.govquora.comnih.gov
Impact on Lipid Peroxidation and Protein Carbonyl Formation
PQQ provides significant protection against the oxidative damage of key biological macromolecules like lipids and proteins. nih.gov It effectively inhibits lipid peroxidation, the process where oxidants damage lipids in cell membranes, leading to cellular injury. nih.govfrontiersin.org Studies on isolated rat liver mitochondria demonstrated that PQQ protects against oxidative stress-induced lipid peroxidation. researchgate.netnih.gov
Similarly, PQQ protects against the formation of protein carbonyls, which is a marker of severe oxidative protein damage. nih.govnih.gov In models of retinitis pigmentosa, increased levels of protein carbonyls indicate significant oxidative damage, which can be mitigated by enhancing antioxidant defenses. nih.gov PQQ's ability to reduce both lipid peroxidation and protein carbonyl formation underscores its role in maintaining cellular integrity under conditions of oxidative stress. nih.govnih.gov
Data Tables
Table 1: PQQ's Interaction with Reactive Species and Cellular Receptors
| Mechanism | Target | Observed Effect | Reference |
|---|---|---|---|
| Direct Scavenging | Superoxide Radicals | Effectively scavenges and neutralizes. | researchgate.netmdpi.com |
| Direct Scavenging | Peroxynitrite Formation | Suppresses formation by scavenging superoxide. | nih.gov |
| Direct Scavenging | Hydroxyl Radicals | Effectively scavenges and neutralizes. | mdpi.com |
| Redox Modulation | NMDA Receptor Redox Site | Directly oxidizes the site, reversing enhancement by reducing agents and providing neuroprotection. | nih.govnih.gov |
Table 2: PQQ's Effect on Antioxidant Systems and Damage Markers
| Area of Impact | Specific Target/Marker | Observed Effect | Reference |
|---|---|---|---|
| Endogenous Enzymes | Superoxide Dismutase 2 (SOD2) | Improves transcriptional levels; activated via SIRT3 upregulation. | nih.govmdpi.com |
| Endogenous Enzymes | Catalase | Interacts with PQQ's autoxidation products (H2O2). | nih.gov |
| Macromolecular Damage | Lipid Peroxidation | Effectively inhibits oxidative stress-induced lipid peroxidation. | nih.govfrontiersin.org |
| Macromolecular Damage | Protein Carbonyl Formation | Protects against the formation of protein carbonyls. | nih.govnih.gov |
Mitochondrial Regulation by Pyrroloquinoline Quinone
Stimulation of Mitochondrial Biogenesis
PQQ is a potent stimulator of mitochondrial biogenesis, the process of generating new mitochondria. lifeextension.comndnr.com This action is crucial for maintaining cellular health and energy levels. biopqq.com Studies have demonstrated that a deficiency in dietary PQQ can lead to a reduction in the number of mitochondria. nih.govhumankindwellbeing.com Conversely, exposure to PQQ has been shown to increase mitochondrial content, as evidenced by increased citrate (B86180) synthase and cytochrome c oxidase activity, Mitotracker staining, and mitochondrial DNA content. nih.govnih.govresearchgate.net This stimulation of mitochondrial biogenesis is a key mechanism underlying many of the observed health benefits of PQQ. nih.govnih.gov
Following the activation of PGC-1α, PQQ subsequently upregulates the activity of nuclear respiratory factors, specifically NRF-1 and NRF-2. nih.govresearchgate.net These transcription factors are key downstream targets of PGC-1α and are essential for the expression of nuclear-encoded mitochondrial proteins. nih.govacs.org Studies have shown that PQQ exposure leads to increased activation of NRF-1 and NRF-2. nih.govresearchgate.net This activation is crucial for the transcription of genes required for mitochondrial respiration and assembly. nih.gov Some research also suggests that PQQ can influence the Nrf2/HO-1 pathway, which is involved in cellular resistance to oxidants, although the direct link to mitochondrial biogenesis via this specific pathway requires more research. researchgate.netconsensus.app
The activation of NRF-1 and NRF-2 by PQQ leads to the enhanced expression of mitochondrial transcription factor A (TFAM). nih.govresearchgate.net TFAM is a key protein that translocates to the mitochondria and is directly responsible for the replication and transcription of mitochondrial DNA (mtDNA). acs.orgresearchgate.net By increasing TFAM expression, PQQ promotes the synthesis of essential mitochondrial-encoded proteins, further contributing to the formation of new, functional mitochondria. nih.govresearchgate.net This enhancement of TFAM is a critical component of the PQQ-mediated mitochondrial biogenesis pathway. acs.orgresearchgate.net
The signaling cascade initiated by PQQ that leads to PGC-1α activation involves the phosphorylation of the cAMP response element-binding protein (CREB). nih.govmdpi.com PQQ has been shown to stimulate the phosphorylation of CREB at serine 133. nih.govnih.govmdpi.com This phosphorylation event activates CREB, which in turn binds to the promoter region of the PGC-1α gene, thereby increasing its transcription. nih.govmdpi.com The activation of CREB is a rapid and transient event, occurring within minutes of PQQ exposure. nih.gov The requirement of CREB for PQQ-induced mitochondrial biogenesis has been demonstrated in studies where the reduction of CREB expression prevented PQQ from stimulating this process. nih.govnih.gov
Optimization of Mitochondrial Physiological Functions
PQQ has been shown to enhance adenosine (B11128) triphosphate (ATP) synthesis, the primary energy currency of the cell. nih.govnih.gov This is achieved by improving the efficiency of oxidative phosphorylation, the metabolic pathway in which mitochondria use oxygen to generate ATP. nih.govwikipedia.org Research has demonstrated that PQQ can increase ATP levels in various cell types, including neuronal cells. nih.govresearchgate.net By supporting the mitochondrial electron transport chain and maintaining the mitochondrial membrane potential, PQQ helps to ensure a steady and efficient supply of ATP. nih.govmdpi.com This enhancement of energy production is a key aspect of PQQ's beneficial effects on cellular function. nih.govndnr.com
Interactive Data Tables
Table 1: Effects of PQQ on Mitochondrial Biogenesis Markers
| Marker | Effect of PQQ | Cell Type | Reference |
| PGC-1α Expression | Increased | Mouse Hepatocytes | nih.gov |
| NRF-1 Activation | Increased | Mouse Hepatocytes | nih.gov |
| NRF-2 Activation | Increased | Mouse Hepatocytes | nih.gov |
| TFAM Expression | Increased | Mouse Hepatocytes | nih.gov |
| CREB Phosphorylation | Increased | Mouse Hepatocytes | nih.gov |
| Mitochondrial DNA | Increased | Mouse Hepatocytes | nih.gov |
Table 2: PQQ's Influence on Mitochondrial Function
| Function | Effect of PQQ | Context | Reference |
| ATP Synthesis | Enhanced | Neuronal Cells | nih.gov |
| Oxidative Phosphorylation | Improved | General Cellular Metabolism | nih.gov |
| Mitochondrial Respiration | Improved | Trabecular Meshwork Cells | researchgate.net |
| Mitochondrial Membrane Potential | Maintained/Restored | Chondrocytes | mdpi.com |
Table of Chemical Compounds
Maintenance of Mitochondrial Membrane Potential (ΔΨm)
The stability of the mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for processes such as ATP synthesis. Pyrroloquinoline quinone (PQQ) has been shown to play a significant role in preserving the ΔΨm, particularly under conditions of cellular stress. In neonatal rat ventricular myocytes (NRVMs) subjected to angiotensin II (Ang II)-induced stress, PQQ treatment was observed to increase the ΔΨm. amegroups.orgresearchgate.netnih.gov This protective effect is linked to PQQ's ability to reduce the production of reactive oxygen species (ROS), which can otherwise damage mitochondrial membranes and lead to a collapse of the membrane potential. amegroups.orgnih.gov
Research on auditory cells (HEI-OC1) exposed to oxidative stress from hydrogen peroxide (H₂O₂) further elucidates PQQ's role. While H₂O₂ exposure damaged the mitochondrial respiratory capacity, pretreatment with PQQ restored it. nih.govresearchgate.net Interestingly, in these auditory cells, PQQ pretreatment led to a decrease in the mitochondrial membrane potential, which was associated with the promotion of mitochondrial fusion and accelerated mitochondrial movement, suggesting a dynamic quality control response. nih.govresearchgate.net In contrast, studies on human trabecular meshwork cells showed that PQQ alone did not significantly alter the mitochondrial membrane potential. mdpi.com However, it was able to protect against a decline in mitochondrial respiratory capacity when the cells were challenged with hydrogen peroxide. mdpi.com
This maintenance of ΔΨm is a key part of how PQQ prevents mitochondrial dysfunction. amegroups.orgnih.gov By preserving the potential, PQQ ensures the mitochondria can continue to function efficiently even when faced with pathological stimuli like pressure overload in cardiac cells. amegroups.orgnih.gov
Table 1: Effect of PQQ on Mitochondrial Membrane Potential (ΔΨm) in Different Cell Models
| Cell Type | Condition | Effect of PQQ | Reference |
|---|---|---|---|
| Neonatal Rat Ventricular Myocytes (NRVMs) | Angiotensin II-induced stress | Increased ΔΨm | amegroups.org, nih.gov |
| HEI-OC1 Auditory Cells | H₂O₂-induced premature senescence | Restored respiratory capacity; decreased ΔΨm (associated with mitochondrial dynamics) | nih.gov |
| Long-contracted Myotubes | Cellular model of exercise | Inhibited the decline of ΔΨm | researchgate.net |
Regulation of Mitochondrial Calcium Homeostasis
Mitochondria are central to cellular calcium signaling, sequestering and releasing calcium ions (Ca²⁺) to regulate various cellular processes. However, mitochondrial calcium overload can trigger cell death pathways and is a hallmark of mitochondrial dysfunction. amegroups.org Research has demonstrated that PQQ plays a crucial role in maintaining mitochondrial calcium ([Ca²⁺]m) homeostasis. amegroups.orgnih.gov
In studies involving cardiac pressure overload, a condition that can lead to chronic heart failure, PQQ was found to prevent [Ca²⁺]m overload. amegroups.orgnih.gov The primary mechanism identified for this effect is the upregulation of a protein called the mitochondrial sodium-calcium exchanger (NCLX). amegroups.orgnih.gov NCLX is responsible for extruding calcium from the mitochondrial matrix. By increasing NCLX expression, PQQ enhances the efflux of calcium, thereby preventing its harmful accumulation within the mitochondria. amegroups.orgnih.gov
The regulation of calcium homeostasis by PQQ is directly linked to its protective effects on mitochondrial function. By preventing [Ca²⁺]m overload, PQQ consequently reduces the generation of reactive oxygen species (ROS) and helps maintain the mitochondrial membrane potential (ΔΨm), thus averting a cascade of events that leads to mitochondrial damage and cell death. amegroups.orgnih.gov This mechanism has been identified as a key way PQQ can prevent mitochondrial dysfunction induced by cardiac pressure overload. amegroups.orgnih.gov
Improvement of Cellular Oxygen Respiration
Cellular respiration, the process by which cells convert nutrients into energy in the form of ATP, is a fundamental mitochondrial function. A key measure of this process is the rate of cellular oxygen consumption. Studies have shown that PQQ can enhance cellular respiratory functions.
Similarly, research using a cellular model of exercise with long-contracted myotubes demonstrated that PQQ improved both basic and maximum respiratory rates. researchgate.net This enhancement of oxidative phosphorylation is critical for meeting the high energy demands of tissues, particularly during periods of intense metabolic activity. researchgate.net In human trabecular meshwork cells, PQQ alone was also found to improve mitochondrial respiration and ATP production. mdpi.com
Table 2: Impact of PQQ on Cellular Oxygen Respiration
| Cell Model | Duration of PQQ Exposure | Finding | Reference |
|---|---|---|---|
| Mouse Hepa1-6 Cells | 24 - 48 hours | Increased cellular oxygen consumption | nih.gov, nih.gov |
| Long-contracted Myotubes | Not specified | Improved basic and maximum respiratory rates | researchgate.net |
| Human Trabecular Meshwork Cells | 23 hours | Improved mitochondrial respiration | mdpi.com |
Protection Against Mitochondrial Dysfunction
Mitochondrial dysfunction is a common factor in a wide range of diseases and is characterized by reduced energy production, increased oxidative stress, and impaired cellular signaling. amegroups.orgnih.gov PQQ has demonstrated a significant capacity to protect against mitochondrial dysfunction across various models of cellular stress. mdpi.comnih.gov
One of the primary mechanisms by which PQQ confers this protection is through the stimulation of mitochondrial biogenesis—the creation of new mitochondria. nih.govnih.gov PQQ activates key regulatory pathways, including the phosphorylation of cAMP response element-binding protein (CREB) and the increased expression of PGC-1α, a master regulator of mitochondrial biogenesis. amegroups.orgnih.govnih.gov This leads to an increase in mitochondrial DNA content and the expression of mitochondrial transcription factors like TFAM, ultimately resulting in a greater number of functional mitochondria. amegroups.orgnih.govnih.gov
PQQ also protects mitochondria by acting as a potent antioxidant. amegroups.orgmdpi.com It effectively reduces the levels of damaging reactive oxygen species (ROS), thereby protecting mitochondrial components from oxidative damage. amegroups.orgresearchgate.net This antioxidant activity, combined with its ability to maintain mitochondrial membrane potential and regulate calcium homeostasis, allows PQQ to preserve mitochondrial function in the face of stressors like pressure overload, chemical inhibitors, and oxidative insults. amegroups.orgnih.govnih.gov
For instance, PQQ protected mouse hepatocyte cells from mitochondrial inhibition by various chemical toxins, including rotenone, antimycin A, and sodium azide. nih.gov It also preserved normal mitochondrial function and morphology in myotubes subjected to long-term contraction and protected auditory cells from oxidative stress-induced premature senescence. nih.govresearchgate.net These findings underscore PQQ's role as a robust agent for preventing mitochondrial dysfunction, suggesting its potential benefit in conditions associated with compromised mitochondrial health. amegroups.orgnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Pyrroloquinoline quinone (PQQ) |
| Pyrroloquinoline quinone-13C3 (sodium) |
| Angiotensin II (Ang II) |
| Hydrogen peroxide (H₂O₂) |
| Rotenone |
| Antimycin A |
| Sodium azide |
| ATP (Adenosine triphosphate) |
| Calcium (Ca²⁺) |
Cellular and Molecular Signaling Pathways Modulated by Pyrroloquinoline Quinone
Interactions with Sirtuin Signaling (SIRT1, SIRT3)
PQQ has been identified as a potent activator of sirtuins, specifically Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), which are critical regulators of mitochondrial function and cellular metabolism. nih.govescholarship.orgresearchgate.net Studies using human hepatocyte cell lines (HepG2) have demonstrated that exposure to PQQ significantly increases the gene expression, protein levels, and enzymatic activity of both SIRT1 and SIRT3. escholarship.orgresearchgate.netnih.gov This activation is a key mechanism through which PQQ exerts its effects on mitochondrial biogenesis and cellular energy regulation. escholarship.orgnih.gov
The activity of sirtuins is fundamentally dependent on the availability of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a co-substrate. nih.govnih.gov PQQ enhances the activity of SIRT1 and SIRT3 by increasing the cellular pool of NAD+. escholarship.orgresearchgate.net Research indicates that PQQ upregulates the expression of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway, leading to increased NAD+ levels. escholarship.orgnih.gov
The activation of SIRT1 by PQQ leads to the deacetylation and subsequent modulation of key downstream targets, including the Forkhead box O (FOXO) family of transcription factors and the tumor suppressor protein p53. researchgate.netresearchgate.net
FOXO Family: SIRT1-mediated deacetylation activates FOXO transcription factors, which are pivotal in regulating cellular responses to stress, metabolism, and longevity. researchgate.net Activated FOXO proteins can move to the nucleus to control the expression of genes involved in stress resistance, cell cycle arrest, and apoptosis.
p53: The p53 protein, known as "the guardian of the genome," is a critical regulator of the cell cycle and apoptosis, particularly in response to DNA damage. nih.govyoutube.comyoutube.com SIRT1 can deacetylate p53, which modulates its activity and influences the choice between cell cycle arrest for DNA repair or apoptosis to eliminate irreparably damaged cells. researchgate.netyoutube.com Recent studies have shown that PQQ can ameliorate certain conditions through the SIRT1/ATM/p53 signaling pathway, inhibiting the activation of ATM and p53 and consequently reducing DNA damage-mediated cell death. nih.gov
The table below summarizes research findings on PQQ's interaction with sirtuin signaling.
Interactive Data Table: PQQ and Sirtuin Signaling| Signaling Pathway | Key Findings | Model System/Cell Type |
|---|---|---|
| SIRT1/SIRT3 Activation | PQQ exposure (10-30 μM) significantly increased SIRT1 and SIRT3 gene and protein expression, as well as enzymatic activity. researchgate.netnih.gov | Human Hepatocyte (HepG2) Cells |
| NAD+ Production | PQQ increased the expression of NAMPT and cellular NAD+ levels, facilitating sirtuin-dependent deacetylation. escholarship.orgnih.gov | Human Hepatocyte (HepG2) Cells |
| Downstream Targets | PQQ increased the expression of SIRT1/SIRT3 targets, including PGC-1α, NRF-1, and NRF-2. escholarship.orgnih.gov | Human Hepatocyte (HepG2) Cells |
| p53 Pathway | PQQ, in combination with MSC-Mito, inhibited the activation of ATM and p53, reducing apoptosis via the SIRT1/ATM/p53 pathway. nih.gov | KGN (human granulosa-like tumor) Cells; POI Mice |
Modulation of Kinase Pathways
PQQ also exerts significant influence over several critical protein kinase signaling cascades. These pathways are central to transducing extracellular and intracellular signals that govern cell proliferation, differentiation, metabolism, and survival.
AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. frontiersin.orgmdpi.com PQQ has been shown to activate the AMPK signaling pathway in various models. frontiersin.orgnih.gov This activation is linked to many of PQQ's beneficial effects on metabolism and mitochondrial function. frontiersin.orgnutrafoods.eu
In rotenone-injured SH-SY5Y neuroblastoma cells and mouse models of Parkinson's disease, PQQ was found to activate AMPK, which in turn promoted mitochondrial biogenesis. nih.govnih.gov This effect was significantly diminished when an AMPK inhibitor was used, confirming the pathway's importance. nih.gov In adipocytes, PQQ-mediated AMPK activation leads to the phosphorylation of acetyl-CoA carboxylase 1, which results in the inhibition of lipogenesis (fat synthesis). frontiersin.org This signaling is also linked to increases in the NAD+/NADH ratio and the expression of sirtuins. frontiersin.org
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a vital intracellular signaling cascade that regulates the cell cycle, proliferation, and survival. wikipedia.orgmdpi.com PQQ modulates this pathway, often in a context-dependent manner. nih.govresearchgate.net
Research has demonstrated that PQQ can act as a potent inhibitor of the PI3K/Akt/mTOR cascade in human promyelocytic leukemia HL-60 cells. nih.gov In this model, PQQ was identified as a dual mTORC1 and mTORC2 inhibitor, leading to the disruption of the entire mTOR kinase-dependent functions and inducing apoptosis. nih.gov The pathway's components are essential for transducing signals related to growth and homeostasis, and its modulation by PQQ highlights a potential mechanism for influencing cell fate. researchgate.netwikipedia.org
The MAPK pathway is a family of signaling cascades that respond to a wide variety of extracellular stimuli to regulate processes such as cell proliferation, differentiation, inflammation, and apoptosis. mdpi.comresearchgate.net This family includes three major subfamilies: the c-Jun N-terminal kinases (JNKs), the p38 MAPKs, and the extracellular signal-regulated kinases (ERKs). nih.govyoutube.comyoutube.com
PQQ has been shown to modulate MAPK signaling to affect a variety of cellular outcomes. nih.gov In microglial cells stimulated by lipopolysaccharide (LPS), PQQ pretreatment inhibited the phosphorylation of p38 and JNK, thereby suppressing the production of pro-inflammatory mediators. nih.gov In a piglet model, dietary PQQ was found to alleviate intestinal inflammation and cell apoptosis by inhibiting the MKK3/6-p38 signaling pathway. nih.gov Furthermore, PQQ deprivation or repletion in rats alters the expression of MAPK pathway components, such as MAPK14 (p38) and MAPKKK12, which are linked to apoptosis and mitochondriogenesis, respectively. nih.gov In some cancer cell models, PQQ's effects on apoptosis are also linked to the modulation of MAPK pathway proteins like ERK1/2. nih.gov
The table below summarizes research findings on PQQ's modulation of these kinase pathways.
Interactive Data Table: PQQ and Kinase Signaling| Signaling Pathway | Key Findings | Model System/Cell Type |
|---|---|---|
| AMPK Pathway | PQQ activates AMPK, promoting mitochondrial biogenesis and protecting against neurotoxicity. nih.govnih.gov | SH-SY5Y Neuroblastoma Cells; PD Mice |
| PQQ activates AMPK, leading to the inhibition of lipogenesis. frontiersin.org | Adipocytes | |
| PI3K/Akt/mTOR Pathway | PQQ acts as a strong inhibitor of the PI3K-Akt-mTOR-p70S6K cascade, inducing apoptosis. nih.gov | Human Promyelocytic Leukemia (HL-60) Cells |
| MAPK Pathway (p38/JNK) | PQQ inhibits the phosphorylation of p38 and JNK, reducing neuroinflammation. nih.gov | Primary Microglia Cells |
| MAPK Pathway (p38) | PQQ alleviates intestinal inflammation and apoptosis by inhibiting the MKK3/6-p38 pathway. nih.gov | Piglet Jejunum |
| MAPK Pathway (General) | PQQ supplementation alters the expression of MAPK family genes (e.g., MAPK14, MAPKKK12) linked to apoptosis and mitochondriogenesis. nih.gov | Rats |
Janus Kinase (JAK) and STAT Signaling
Pyrroloquinoline quinone has been identified as a modulator of the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is crucial for processes such as immune response, cell proliferation, and apoptosis. nih.govportlandpress.comnih.govresearchgate.net Studies have shown that dietary supplementation with PQQ can alter the expression of genes involved in the JAK/STAT pathway. portlandpress.comnii.ac.jp
Research in animal models has demonstrated PQQ's ability to alleviate allergic airway inflammation by regulating this pathway. nih.gov Specifically, PQQ administration was found to inhibit the phosphorylation of STAT1, STAT3, and STAT6, while simultaneously promoting the phosphorylation of STAT4 in a mouse model of allergic airway inflammation. nih.gov In the context of bone cell differentiation, PQQ was observed to enhance the interferon-beta (IFN-β)-mediated expression of JAK1 and STAT1 in RANKL-stimulated cells. nih.gov Furthermore, investigations into liver health suggest that PQQ may inhibit the progression of liver fibrosis and reduce inflammation in part by suppressing STAT3 signaling. cambridge.org
Table 1: Research Findings on PQQ's Modulation of JAK/STAT Signaling
| Model System | Key Findings | Reference(s) |
|---|---|---|
| Mouse Model (Allergic Airway Inflammation) | PQQ inhibited phosphorylation of STAT1, STAT3, STAT6 and promoted STAT4 phosphorylation, alleviating inflammation. | nih.gov |
| RANKL-stimulated RAW 264.7 cells | PQQ augmented IFN-β-mediated JAK1 and STAT1 expression. | nih.gov |
| Weaned Piglets (LPS-challenged) | PQQ reduced liver inflammation and fibrosis, associated with inhibition of the STAT3/TGF-β1 pathway. | cambridge.org |
c-Jun N-terminal Kinase (JNK) Pathway Inhibition
The c-Jun N-terminal Kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling network, is responsive to stress stimuli and plays a role in inflammation, apoptosis, and cell differentiation. nih.gov Pyrroloquinoline quinone has been shown to exert inhibitory effects on this pathway. nih.gov
In studies involving lipopolysaccharide (LPS)-stimulated primary microglial cells, pretreatment with PQQ led to a significant inhibition of JNK phosphorylation. nih.gov This action contributes to PQQ's anti-inflammatory effects, as it suppressed the production of pro-inflammatory mediators in these brain-resident immune cells. nih.gov Similarly, in a cell model of rheumatoid arthritis using interleukin-1β (IL-1β)-treated synoviocytes, PQQ also inhibited the phosphorylation of JNK, thereby reducing the expression of inflammatory cytokines and matrix-degrading enzymes. nih.gov These findings highlight that PQQ's modulation of the JNK pathway is a key mechanism in its capacity to control inflammatory responses. nih.govnih.gov
Table 2: Research Findings on PQQ's Inhibition of the JNK Pathway
| Model System | Key Findings | Reference(s) |
|---|---|---|
| LPS-treated Primary Microglia | PQQ pretreatment inhibited the phosphorylation of JNK. | nih.gov |
Regulation of Transcription Factors
Nuclear Factor-kappa B (NF-κB) Inhibition
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor complex that governs the expression of genes involved in inflammation, immune responses, and cell survival. nih.gov A significant body of research indicates that PQQ can inhibit the activation of the NF-κB pathway. nih.govmdpi.comresearchgate.net This inhibitory action is a cornerstone of PQQ's anti-inflammatory properties.
In models of neuroinflammation using LPS-treated microglia, PQQ was found to prevent the nuclear translocation of NF-κB. nih.gov This sequestration in the cytoplasm prevents NF-κB from initiating the transcription of pro-inflammatory genes. nih.gov Similar results were observed in a cellular model of rheumatoid arthritis, where PQQ blocked NF-κB's movement to the nucleus. nih.gov Further studies have shown that PQQ protects against doxorubicin-induced cardiotoxicity and alleviates intestinal inflammation in piglets by suppressing NF-κB activity. rsc.orgscienceasia.org In cardiomyocytes exposed to high glucose, PQQ was also able to ameliorate NF-κB activation. researchgate.net However, one study on osteoclast formation suggested that PQQ did not inhibit the NF-κB pathway in that specific context, indicating that its effects may be cell-type specific. nih.gov
Nrf2/ARE Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway is the primary regulator of cellular defense against oxidative stress. mdpi.comyoutube.com Pyrroloquinoline quinone is a potent activator of this protective pathway. researchgate.netmdpi.com
The mechanism of activation involves PQQ interacting with Kelch-like ECH-associated protein 1 (Keap1), which under normal conditions, sequesters Nrf2 in the cytoplasm for degradation. nih.govnih.gov Molecular docking and biochemical assays have shown that PQQ can disrupt the Keap1-Nrf2 complex. nih.govnih.govresearchgate.net This dissociation allows newly synthesized Nrf2 to translocate into the nucleus, where it binds to the ARE in the promoter regions of various genes. mdpi.com This binding triggers the transcription of a suite of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase modifier subunit (GCLM), and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govnih.gov The indispensability of this pathway for PQQ's biological effects was demonstrated in Nrf2 knockout mice, where the protective effects of PQQ against age-related conditions were absent. nih.govnih.gov This activation of the Nrf2/ARE pathway is central to PQQ's ability to protect against oxidative stress in various conditions, including age-related intervertebral disk degeneration, osteoporosis, and chemically-induced nephrotoxicity. nih.govnih.govnih.govnih.gov
Table 3: Research Findings on PQQ's Regulation of Transcription Factors
| Transcription Factor | Effect of PQQ | Model System(s) | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| NF-κB | Inhibition | LPS-treated microglia, IL-1β-treated synoviocytes, Doxorubicin-treated mice | Reduced inflammation, protection against cardiotoxicity. | nih.govnih.govscienceasia.org |
| Nrf2 | Activation | Aged mice, human nucleus pulposus cells, CTX-induced mice | Attenuation of oxidative stress, cellular senescence, and inflammation; promotion of antioxidant defenses. | nih.govnih.govnih.gov |
Influence on Cellular Processes
Cell Proliferation and Differentiation
Pyrroloquinoline quinone demonstrates a significant influence over the fundamental cellular processes of proliferation and differentiation, often mediated through the signaling pathways it modulates, such as the JAK/STAT and MAPK/JNK cascades. nih.govnih.gov
In the context of tissue health and aging, PQQ treatment has been shown to increase the proliferation of human nucleus pulposus cells, which is beneficial for intervertebral disc health. nih.gov The compound also plays a critical role in bone metabolism. nih.gov Studies have demonstrated that PQQ promotes osteogenic differentiation, the process by which progenitor cells develop into bone-forming osteoblasts. nih.gov This is coupled with its ability to inhibit osteoclastogenesis, the differentiation of osteoclasts, which are cells responsible for bone resorption. nih.gov Specifically, in a culture of macrophage-like cells, PQQ inhibited the RANKL-induced differentiation into osteoclasts. nih.gov This dual action—promoting bone formation while inhibiting bone breakdown—underpins its potential to counter age-related bone loss, as seen in studies where PQQ rescued aging-associated osteoporosis. nih.govnih.gov
Table 4: Summary of PQQ's Influence on Cellular Processes
| Cellular Process | PQQ's Effect | Cell/Tissue Type | Associated Pathway(s) | Reference(s) |
|---|---|---|---|---|
| Proliferation | Increased | Human Nucleus Pulposus Cells | Not specified | nih.gov |
| Differentiation | Promoted Osteogenesis | Bone Marrow Fibroblasts, MC3T3-E1 cells | Wnt/β-catenin, Nrf2 | nih.govnih.gov |
| Differentiation | Inhibited Osteoclastogenesis | RAW 264.7 Macrophage-like cells | IFN-β/JAK1/STAT1 | nih.gov |
Apoptosis Regulation (e.g., Bcl-2, Bax, Caspase-3)
Pyrroloquinoline quinone has demonstrated a significant ability to modulate the intricate signaling pathways governing apoptosis, or programmed cell death. Its effects are particularly noted in the regulation of the Bcl-2 family of proteins and the activation of executioner caspases.
Research has shown that PQQ can induce apoptosis in various cell lines through a mitochondrial-dependent pathway. nih.govspandidos-publications.com This is often characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent up-regulation of the pro-apoptotic protein Bax. nih.gov The ratio of Bcl-2 to Bax is a critical determinant of cell fate, and by altering this balance, PQQ shifts the cellular machinery towards apoptosis. nih.gov
Furthermore, PQQ treatment has been observed to lead to the up-regulation of activated caspase-3. nih.gov Caspase-3 is a key executioner caspase, and its activation is a pivotal step in the apoptotic cascade, leading to the cleavage of various cellular substrates and the eventual dismantling of the cell. nih.govnih.gov Studies have indicated that the induction of apoptosis by PQQ is a concentration-dependent phenomenon. For instance, in A549 cells, the percentage of apoptotic cells increased significantly with rising concentrations of PQQ. nih.gov
Interactive Data Table: Effect of Pyrroloquinoline Quinone on Apoptosis in A549 Cancer Cells
| PQQ Concentration (µM) | Percentage of Apoptotic Cells (%) (Mean ± SEM) |
|---|---|
| 0 (Control) | 3.12 ± 0.20 |
| 30 | 7.45 ± 0.45 |
| 75 | 12.80 ± 0.38 |
| 150 | 17.88 ± 0.68 |
| 300 | 37.65 ± 0.68 |
| 600 | 80.87 ± 0.95 |
Data sourced from a study by Min et al. (2014) observing the effects of PQQ on A549 cells after 24 hours of treatment. The increase in apoptosis was found to be statistically significant (p < 0.01) compared to the control group. nih.gov
Inflammatory Response Modulation (e.g., IL-6, TNF-α, NLRP Inflammasome, Caspase-1)
In addition to its role in apoptosis, Pyrroloquinoline quinone has been shown to exert significant modulatory effects on inflammatory pathways. This includes the regulation of pro-inflammatory cytokines and the inhibition of inflammasome activation.
Studies have demonstrated that PQQ can reduce the production and expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov In a human study, supplementation with PQQ resulted in a significant decrease in plasma C-reactive protein and IL-6 levels. nih.gov In cell culture models, PQQ pretreatment has been shown to block the production of these inflammatory markers in a dose-dependent manner. nih.gov
A crucial aspect of PQQ's anti-inflammatory action is its ability to inhibit the NLRP3 inflammasome. mdpi.comresearchgate.net The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines. PQQ has been found to suppress the activation of the NLRP3 inflammasome, which in turn leads to a reduction in the activation of Caspase-1. nih.govnih.gov Caspase-1 is the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active, pro-inflammatory forms. Research on human keratinocytes has shown that PQQ can dose-dependently reduce the release of active Caspase-1 following UVB irradiation. nih.gov
Interactive Data Table: Research Findings on PQQ's Modulation of Inflammatory Markers
| Marker | Model System | PQQ Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|---|
| IL-6 | Human Subjects | 0.3 mg/kg/day | Significant decrease in plasma levels | nih.gov |
| TNF-α | Rotenone-treated BV2 microglia cells | Dose-dependent | Significant reduction in production | nih.gov |
| NLRP3 Inflammasome | Various in vivo and in vitro models | Not specified | Mitigates pro-inflammatory signaling through regulation of NLRP3 | mdpi.com |
| Caspase-1 | UVB-irradiated human keratinocytes | 0.05 µg/mL to 50 µg/mL | Dose-dependent reduction in active Caspase-1 release | nih.gov |
This table summarizes key findings on the anti-inflammatory effects of Pyrroloquinoline quinone across different experimental models.
Impact of Pyrroloquinoline Quinone on Metabolic Processes
Regulation of Lipid Metabolism
PQQ has been shown to modulate lipid metabolism, contributing to a reduction in fat accumulation by influencing key metabolic regulators and pathways. nih.govmdpi.com In animal and cell culture studies, PQQ supplementation has been associated with decreased visceral and hepatic fat. nih.gov It appears to reduce body fat accumulation by suppressing fat synthesis (lipogenesis), promoting the breakdown of fats (fatty acid oxidation), and enhancing the generation of new mitochondria. mdpi.com
PQQ actively promotes the breakdown of fats for energy. It enhances β-oxidation, the metabolic process where fatty acids are broken down in mitochondria to produce energy in the form of adenosine (B11128) triphosphate (ATP). nih.gov This effect is largely attributed to its ability to stimulate mitochondrial biogenesis, which increases the cell's capacity for fatty acid oxidation. nih.govmdpi.com
Research indicates that PQQ's influence on lipid metabolism involves the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. mdpi.com Activated AMPK, in turn, phosphorylates and influences other proteins, leading to a decrease in the activity of enzymes essential for fatty acid synthesis, such as acetyl-CoA carboxylase (ACC). mdpi.com Studies in L6 myotubes exposed to palmitic acid showed that short-term incubation with PQQ led to a decrease in free fatty acids and triacylglycerols. nih.gov Longer exposure resulted in an increased protein amount of carnitine palmitoyltransferase I (CPT1), a key enzyme in fatty acid oxidation. mdpi.com
| Parameter | Effect of PQQ | Key Molecular Mediator(s) | Reference |
|---|---|---|---|
| Lipogenesis (Fat Synthesis) | Suppressed | AMPK, SREBP-1, ACC | nih.govmdpi.com |
| β-oxidation (Fat Breakdown) | Enhanced | PGC-1α, CPT1 | nih.govmdpi.commdpi.com |
| Serum Triglycerides | Reduced in animal models | AMPK | nih.govplos.org |
| Total & LDL Cholesterol | Reduced in animal models | Not specified | nih.govmdpi.com |
Peroxisome proliferator-activated receptors (PPARs) are transcription factors that are crucial for regulating lipid and carbohydrate metabolism. nih.govmdpi.com PQQ has been demonstrated to influence the activity of both PPAR-α and PPAR-γ. mdpi.comnih.gov
PPAR-α: This receptor is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. mdpi.com Activation of PPAR-α leads to the transcription of genes involved in fatty acid uptake and oxidation. nih.gov PQQ contributes to the activation of key regulators involved in fat metabolism, including PPAR-α. mdpi.comnih.gov
PPAR-γ: Primarily found in adipose tissue, PPAR-γ is a master regulator of adipocyte differentiation and fat storage. mdpi.com PQQ enhances the expression of PGC-1α, which is a coactivator for PPAR-γ, thereby influencing its activity. mdpi.comnih.gov This interaction suggests a role for PQQ in modulating fat storage and adipocyte function. mdpi.comnih.gov A study on L6 myotubes, however, did not find PQQ-dependent changes in the expression of PPARγ. mdpi.com
Influence on Glucose Metabolism
PQQ also exerts a significant influence on glucose homeostasis. It has been shown to improve glucose tolerance and insulin (B600854) sensitivity in animal models, even in those fed a high-fat diet. nih.govlifeextension.com These effects are mediated through its impact on glucose transport and cellular redox status. nih.gov
PQQ appears to facilitate the uptake of glucose into cells. nih.gov One of the proposed mechanisms is the enhancement of glucose transporter (GLUT) translocation to the cell membrane. nih.gov The activation of AMPK is a key event in this process. nih.gov Studies suggest that AMPK activation can accelerate the movement of GLUT4, a primary glucose transporter in muscle and fat cells, to the plasma membrane, thereby increasing glucose uptake. nih.govplos.org PQQ's ability to influence AMPK signaling pathways suggests it may contribute to improved glucose absorption via this mechanism. nih.govnih.gov
PQQ plays a crucial role in cellular redox balance, particularly the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide in its oxidized (NAD+) and reduced (NADH) forms. mdpi.comnih.gov A higher NAD+/NADH ratio is linked to enhanced metabolic efficiency. nih.gov PQQ has been shown to function as a cofactor for mammalian lactate (B86563) dehydrogenase (LDH), an enzyme that catalyzes the conversion of lactate to pyruvate (B1213749). nih.govnih.govresearchgate.net In this reaction, PQQ facilitates the oxidation of NADH to NAD+, which simultaneously promotes the generation of pyruvate. nih.govresearchgate.net By increasing the cellular NAD+ pool, PQQ can stimulate the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1), which are critical regulators of energy metabolism. nih.govresearchgate.net
| Process | Effect of PQQ | Mechanism | Reference |
|---|---|---|---|
| Glucose Uptake | Enhanced | Promotes glucose transporter translocation | nih.govnih.gov |
| Insulin Sensitivity | Improved in animal models | Inhibition of PTP1B; modulation of insulin signaling | nih.govlifeextension.com |
| NAD+/NADH Ratio | Increased | Acts as a cofactor for LDH, enhancing NADH oxidation | nih.govresearchgate.net |
| Pyruvate Generation | Increased | Facilitates the conversion of lactate to pyruvate | nih.govresearchgate.net |
Energy Metabolism and Cellular Efficiency
The overarching impact of PQQ on lipid and glucose metabolism culminates in improved energy metabolism and greater cellular efficiency. nih.gov This is fundamentally linked to its profound effect on mitochondria, the primary sites of cellular energy production. michaelrucker.comnbinno.com
PQQ enhances energy generation by improving mitochondrial physiology and stimulating mitochondrial biogenesis—the creation of new mitochondria. nih.govnbinno.commecenemarket.com This process is primarily mediated through the activation of the PGC-1α pathway. mdpi.comnih.gov PQQ stimulates the phosphorylation of the cAMP response element-binding protein (CREB), which in turn activates the promoter for PGC-1α, leading to increased expression of this master regulator. nih.gov
| Cellular Component/Process | Effect of PQQ | Key Pathway | Reference |
|---|---|---|---|
| Mitochondrial Biogenesis | Stimulated | CREB/PGC-1α pathway, SIRT1 activation | nih.govnih.govresearchgate.net |
| Cellular Energy (ATP) Production | Enhanced | Increased number and function of mitochondria | nih.govmichaelrucker.comnbinno.com |
| Metabolic Flexibility | Improved | Optimization of glucose and lipid metabolism | mecenemarket.com |
| Cellular Efficiency | Increased | Enhanced mitochondrial physiology and energy regulation | nih.gov |
Isotopic Tracing Methodologies and Advanced Analytical Applications of Pyrroloquinoline Quinone 13c3 Sodium
Synthesis and Characterization of Pyrroloquinoline Quinone-13C3 (Sodium) for Research
Pyrroloquinoline quinone-13C3 (sodium), an isotopically labeled form of PQQ, is a critical tool for advanced biochemical and metabolic research. While commercially available for research purposes, its synthesis is rooted in biosynthetic or specifically adapted chemical processes. nih.govmedchemexpress.com
The biosynthetic production of 13C-labeled PQQ is achieved by utilizing methylotrophic bacteria, such as Methylobacterium AM1 or Hyphomicrobium X, which are known producers of PQQ. nih.gov In this method, the bacteria are cultured in a medium containing 13C-labeled precursors. Research has demonstrated that the PQQ molecule is constructed from two amino acids: glutamate (B1630785) and tyrosine. nih.gov By providing uniformly 13C-labeled glutamate or tyrosine in the culture medium, the bacteria incorporate these labeled precursors, resulting in the de novo synthesis of PQQ with 13C atoms integrated into its core structure. nih.gov
Chemical synthesis offers an alternative route, which can be adapted for isotopic labeling. Though complex, these multi-step processes can incorporate 13C-labeled building blocks at specific stages to yield the final labeled PQQ molecule. mdpi.com
Characterization of the resulting Pyrroloquinoline Quinone-13C3 (Sodium) is paramount to ensure its purity and structural integrity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govnih.gov NMR is used to confirm the precise location of the 13C labels within the quinone structure, while high-resolution mass spectrometry verifies the correct mass shift corresponding to the incorporated isotopes. For the sodium salt form, additional characterization includes analysis by High-Performance Liquid Chromatography (HPLC) to confirm purity, which typically exceeds 99%. nih.gov
Table 1: Physicochemical Properties of Pyrroloquinoline Quinone-13C3 (Sodium) This table is interactive. Click on headers to sort.
| Property | Value/Description | Source |
|---|---|---|
| Synonyms | PQQ-13C3 sodium; Methoxatin-13C3 sodium | medchemexpress.com |
| Molecular Formula | C₁₁¹³C₃H₄N₂Na₂O₈ (example for 3 labels) | N/A |
| Appearance | Solid | nih.gov |
| Purity | Typically >99% (by HPLC) | nih.gov |
| Primary Use | Isotope-labeled internal standard for research | nih.govnih.gov |
| Storage Temperature | Room temperature | medchemexpress.com |
Application of -13C3 Isotope for Tracing Studies in Biological Systems
Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Non-Human Models
The use of isotopically labeled PQQ is fundamental to accurately determining its ADME profile in vivo. While studies may utilize different carbon isotopes (e.g., ¹⁴C), the methodology and findings are directly applicable to the utility of ¹³C₃-PQQ as a tracer. nih.gov
In a pivotal study using a non-human model, Swiss-Webster mice were administered ¹⁴C-labeled PQQ orally to track its journey through the body. nih.gov The use of the isotopic label allowed researchers to distinguish administered PQQ from any endogenous sources and precisely measure its concentration in various tissues and excreta over time.
Absorption: The study revealed that PQQ is readily absorbed from the gastrointestinal tract, with an average absorption of 62% (ranging from 19% to 89%), primarily occurring in the lower intestine. nih.gov
Distribution: Following absorption, the labeled PQQ was distributed throughout the body. At 24 hours post-administration, the highest retention of the ¹⁴C label was observed in the skin and kidneys. nih.gov A significant portion of the circulating PQQ (over 95%) was found to be associated with the blood cell fraction rather than the plasma. nih.gov
Metabolism and Excretion: The primary route of excretion for the absorbed PQQ was through the kidneys. Within 24 hours, 81% of the total absorbed dose was excreted in the urine. nih.gov The retention in the kidney is believed to represent PQQ destined for excretion. nih.gov
These types of tracer studies, enabled by isotopic labeling, are indispensable for providing quantitative data on the bioavailability and fate of PQQ in a biological system.
Delineation of PQQ Metabolites and Metabolic Fate
A significant aspect of PQQ's metabolic fate is its ability to react with amino acids to form derivatives. The use of PQQ and analytical techniques like electrospray ionization mass spectrometry (ESI/MS) has been crucial in identifying these condensation products. nih.gov
The primary metabolites identified are imidazolopyrroloquinoline (IPQ) derivatives. PQQ reacts with the amino group of various amino acids, leading to the formation of these adducts. nih.gov Detailed in vitro investigations have delineated the specific products formed from incubating PQQ with different amino acids:
Amino acids forming IPQ: Alanine, Aspartic acid, Arginine, Cysteine, Glycine, Glutamic acid, Serine, Threonine, Tryptophan, and Tyrosine can all form the core IPQ structure. nih.gov
Amino acids forming IPQ/R derivatives: A subset of these, including Alanine, Arginine, Cysteine, Serine, Tryptophan, and Tyr, can form further derivatives with an attached R-group (I/OPQ/R). nih.gov
Amino acids forming only IPQ/R derivatives: Histidine, Isoleucine, Leucine, Lysine (B10760008), Methionine, and Phenylalanine were found to form only the IPQ/R derivatives. nih.gov
Non-reactive amino acids: Proline was observed not to react with PQQ under the studied conditions. nih.gov
The identification of these PQQ-amino acid adducts demonstrates a key metabolic pathway. The stability of these derivatives allows them to be detected in biological matrices, such as human milk, indicating this is a relevant in vivo process. nih.gov Isotopic labeling of the PQQ molecule provides an unambiguous way to track the quinone backbone through these transformations, confirming that the detected adducts originate from the administered PQQ.
Quantification of PQQ and its Derivatives in Biological Samples and Research Matrices
Pyrroloquinoline Quinone-13C3 (Sodium) serves as an ideal internal standard for the accurate and precise quantification of unlabeled PQQ in complex biological samples. nih.govnih.gov The principle of this application relies on isotope dilution mass spectrometry. A known amount of PQQ-13C3 is added to a sample (e.g., plasma, urine, or tissue homogenate) at the beginning of the extraction process. nih.gov
Because the labeled standard is chemically identical to the endogenous PQQ, it experiences the same extraction losses and ionization suppression or enhancement during analysis. By measuring the ratio of the signal from the unlabeled PQQ to the labeled PQQ-13C3 standard, an accurate quantification can be achieved. This method has been successfully applied to determine PQQ levels in rat plasma, organs, and urine, as well as in various foods. nih.govnih.gov In a toxicokinetic study in rats, this methodology was used to quantify PQQ in plasma with a lower limit of quantitation of 10 ng/mL. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis using mass spectrometry. nih.gov
Advanced Analytical Techniques for PQQ and its Labeled Forms
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantitation and Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the sensitive and selective measurement of PQQ and its isotopically labeled forms. nih.govnih.gov This method provides high precision and accuracy, which is essential for pharmacokinetic studies and the analysis of trace levels in biological matrices. nih.gov
The methodology involves several key components:
Chromatographic Separation: Due to its polar nature, PQQ is often separated using hydrophilic interaction liquid chromatography (HILIC). An amide-based column is a common choice, which provides good retention and peak shape for PQQ. nih.gov
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used, as it efficiently generates deprotonated molecular ions [M-H]⁻ for PQQ and its labeled standard. nih.govnih.gov
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for both the unlabeled PQQ and the PQQ-13C3 internal standard. The established MRM transitions are:
PQQ: m/z 329 → m/z 241 nih.gov
13C-PQQ: m/z 343 → m/z 253 (for a fully ¹³C₁₄-labeled standard, the precursor would be m/z 343) nih.gov
The transition from m/z 329 to m/z 241 for PQQ corresponds to the loss of a carboxyl group and carbon monoxide. The corresponding shift in the labeled standard provides unambiguous detection and quantification. nih.gov This LC-MS/MS method has been validated for linearity and sensitivity, enabling the reliable measurement of PQQ across a wide concentration range in research and toxicokinetic studies. nih.gov
Table 2: LC-MS/MS Parameters for PQQ Analysis This table is interactive. Click on headers to sort.
| Parameter | Description | Source |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |
| PQQ Transition | m/z 329 → m/z 241 | nih.gov |
| 13C-PQQ Transition | m/z 343 → m/z 253 | nih.gov |
| Application | Quantification in plasma, tissues, foods; toxicokinetic studies | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Speciation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules and their various forms (species) in solution. The use of 13C-labeled compounds, such as Pyrroloquinoline quinone-13C3 (sodium), significantly enhances the power of NMR analysis. nih.gov The natural abundance of the 13C isotope is only about 1.1%, making it difficult to obtain strong, clear signals from complex molecules. nih.gov By strategically enriching specific carbon positions with 13C, as in PQQ-13C3, the sensitivity of the NMR experiment for those positions is dramatically improved. nih.gov
This selective labeling provides several advantages:
Signal Assignment: The enhanced signals from the known 13C-labeled positions serve as anchor points, simplifying the process of assigning all the carbon and proton signals in the NMR spectra of PQQ and its derivatives. nih.govnih.gov
Structural Confirmation: In studies of PQQ adducts and derivatives, the 13C label can confirm which parts of the molecule are involved in a chemical reaction. The chemical shift of a labeled carbon will change predictably if its local chemical environment is altered.
Biosynthetic Pathway Elucidation: 13C-labeled precursors have been instrumental in unraveling how PQQ is synthesized in microorganisms. By feeding bacteria 13C-labeled substrates and analyzing the resulting PQQ with NMR, researchers have identified the amino acid building blocks (glutamate and tyrosine) that form the PQQ molecule. nih.gov The atoms derived from these precursors are clearly identified by the 13C label. nih.gov
Speciation Analysis: PQQ can exist in different forms, such as its oxidized (quinone), reduced (quinol), and hydrated species, depending on the pH and temperature of the solution. hzdr.de 13C NMR, enhanced by isotopic labeling, can be used to monitor the relative concentrations of these different species in equilibrium, providing insight into the molecule's behavior in biological environments.
The table below summarizes key aspects of using 13C-labeled PQQ in NMR studies.
| NMR Application | Advantage of 13C Labeling | Research Finding | Reference |
| Structural Elucidation | Increased signal-to-noise for specific carbon atoms. | Simplifies resonance assignment and confirmation of adduct structures. | nih.gov |
| Biosynthetic Studies | Traces the incorporation of atoms from precursors into the final molecule. | Confirmed that PQQ is constructed from glutamate and tyrosine. | nih.gov |
| Speciation Analysis | Allows for the monitoring of different PQQ forms in solution. | Helps quantify the equilibrium between oxidized, reduced, and hydrated PQQ species under various conditions. | hzdr.de |
High-Performance Liquid Chromatography (HPLC) with Redox-Based and UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying PQQ in various samples, including foods and biological fluids. nih.gov Detection is often achieved using UV-Vis absorbance or through methods that exploit PQQ's redox activity. nih.govbiorxiv.org
UV Detection: PQQ has a characteristic UV-Vis absorbance spectrum that allows for its detection after separation on an HPLC column. researchgate.net However, this method can suffer from interference from other molecules in complex samples that absorb light at similar wavelengths.
Redox-Based Detection: A more selective approach involves a post-column colorimetric reaction based on PQQ's ability to participate in redox cycling. nih.gov In this method, PQQ reacts with an agent like dithiothreitol (B142953) to generate superoxide (B77818) radicals, which then convert a colorless dye into a colored formazan (B1609692) product that can be measured by a UV detector at a specific wavelength (e.g., 490 nm). nih.gov This greatly enhances selectivity, as few other compounds in a sample will undergo this specific reaction. nih.gov
While these HPLC methods are effective for unlabeled PQQ, their direct coupling with Pyrroloquinoline quinone-13C3 (sodium) for isotopic tracing is limited. UV and redox-based colorimetric detectors cannot distinguish between the labeled and unlabeled forms of PQQ, as the 13C isotope does not alter the molecule's light-absorbing or redox properties.
The primary and most powerful application of PQQ-13C3 in chromatography is as an internal standard for quantification using HPLC coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In this context, a known amount of PQQ-13C3 is added to a sample before processing. nih.gov Because the labeled standard is chemically identical to the native PQQ, it experiences the same extraction losses and ionization effects. The mass spectrometer, however, can easily distinguish between the native PQQ (m/z 328.99) and the heavier labeled standard. nih.gov By comparing the signal intensity of the native PQQ to that of the known amount of internal standard, a highly accurate and precise quantification can be achieved, correcting for any analytical variability. nih.govnih.gov
The following table outlines the parameters for a redox-based HPLC-UV method for PQQ.
| Parameter | Description | Reference |
| Separation Column | Octadecyl silica (B1680970) (C18) | nih.gov |
| Post-Column Reagents | Dithiothreitol (DTT) and 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT) | nih.gov |
| Detection Principle | PQQ + DTT → Superoxide Radicals; Radicals + INT → Formazan Dye | nih.gov |
| Detection Wavelength | 490 nm (for the formazan dye) | nih.gov |
| Detection Limit | 7.6 nM | nih.gov |
Enzymatic Assays for PQQ Activity Determination
Enzymatic assays are used to quantify PQQ based on its function as a cofactor for specific enzymes, such as the bacterial glucose dehydrogenase (GDH). nih.gov In these assays, an apoenzyme (the enzyme without its cofactor) is prepared. nih.gov When a sample containing PQQ is added, it binds to the apo-GDH, reconstituting a functional holoenzyme. The activity of this reconstituted enzyme, which is proportional to the amount of PQQ present, is then measured by monitoring the rate of a reaction, such as the reduction of a dye. nih.gov
These assays are highly sensitive and measure biologically active PQQ. nih.gov The use of Pyrroloquinoline quinone-13C3 (sodium) in such assays could serve several research purposes, although it is not typically used for routine quantification in this context. Potential advanced applications include:
Metabolic Fate Studies: Researchers could use 13C3-PQQ as a tracer to follow its path in a biological system. After administration, samples could be analyzed by both an enzymatic assay (to measure total active PQQ) and mass spectrometry (to determine the ratio of labeled to unlabeled PQQ). This would reveal how much of the original labeled PQQ remains in its active form versus being converted to other derivatives.
Kinetic Isotope Effect Studies: It is possible, though often slight, for isotopically labeled compounds to react at different rates than their unlabeled counterparts (a phenomenon known as the kinetic isotope effect). An enzymatic assay could be used to compare the activity of GDH reconstituted with 100% 13C3-PQQ versus 100% unlabeled PQQ to investigate if the isotopic substitution affects the enzyme's catalytic efficiency.
Cofactor Binding and Exchange: In studies involving PQQ-dependent enzymes, 13C3-PQQ could be used to measure the rate of cofactor exchange or to distinguish between the originally bound cofactor and cofactor added to the surrounding solution. nih.gov
| Assay Component | Function | Reference |
| Apo-Glucose Dehydrogenase (apo-GDH) | The inactive enzyme that requires PQQ to function. | nih.gov |
| PQQ-containing Sample | Provides the cofactor to activate the apo-enzyme. | nih.gov |
| Substrate (e.g., Glucose) | The molecule acted upon by the active enzyme. | nih.gov |
| Indicator Dye (e.g., DCIP) | Changes color as the enzymatic reaction proceeds, allowing for spectrophotometric measurement of activity. | nih.gov |
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive spectroscopic technique used to study fluorescent molecules. hzdr.de The method involves exciting a sample with a short pulse of laser light and then measuring the decay of the resulting fluorescence emission over time. laserfocusworld.com The fluorescence lifetime (the time it takes for the intensity to decay) and the emission spectrum are highly sensitive to the molecule's chemical environment, making TRLFS a powerful tool for speciation. hzdr.denih.gov
Studies have utilized TRLFS to investigate the interaction of PQQ with metal ions. For example, the technique has been used to probe the binding of lanthanide ions (like Europium, Eu(III)) to PQQ within the active site of methanol (B129727) dehydrogenase enzymes. hzdr.de By exciting PQQ and observing the resulting fluorescence from both PQQ and the metal ion (via an energy transfer process known as the antenna effect), researchers can distinguish between PQQ that is free in solution, bound to a metal ion, or incorporated into an enzyme's active site. hzdr.de
However, the application of Pyrroloquinoline quinone-13C3 (sodium) in TRLFS is not meaningful. The substitution of 12C with 13C is an isotopic change that alters the nuclear mass but does not significantly affect the electronic orbitals involved in fluorescence. Therefore, TRLFS cannot distinguish between labeled and unlabeled PQQ. The fluorescence spectra and lifetimes of PQQ and 13C3-PQQ are expected to be virtually identical. The utility of 13C3-PQQ lies in mass-sensitive techniques (MS) and magnetism-sensitive techniques (NMR), not fluorescence-based ones.
| Technique | Principle | Application to PQQ | Role of 13C3-PQQ |
| TRLFS | Measures fluorescence decay over time after laser pulse excitation. laserfocusworld.com | Probing the interaction of PQQ with metal ions in enzyme active sites. hzdr.de | None. The 13C isotope does not affect fluorescence properties, so the labeled and unlabeled molecules are indistinguishable by this method. |
Challenges and Considerations in PQQ and 13C3-PQQ Analysis
The analysis of PQQ, both in its native and isotopically labeled forms, presents several challenges that must be carefully managed to ensure accurate and reliable results.
General Challenges in PQQ Analysis:
Reactivity: PQQ is a highly reactive o-quinone. biorxiv.org It can readily react with nucleophiles, including amino acids, to form derivatives like imidazolopyrroloquinoline (IPQ). biorxiv.org This reactivity can lead to underestimation of the total PQQ content if sample preparation and analysis are not carefully controlled.
Redox Instability: The reduced form of PQQ (PQQH2) is highly susceptible to oxidation, making its direct quantification difficult. biorxiv.orgbiorxiv.org Analytical methods often require a pretreatment step to either convert all PQQ to its oxidized form or to reduce it all to a more stable derivative for analysis. biorxiv.org
Matrix Effects: When analyzing PQQ in complex matrices like food or plasma, other compounds can interfere with the analysis. nih.govnih.gov This is a particular challenge for less selective methods like direct UV detection. Techniques like redox-based detection or LC-MS/MS are used to overcome this. nih.govnih.gov
Quantification of Derivatives: Spectrophotometric and enzymatic assays are often specific for the PQQ molecule itself and may not accurately measure the total PQQ content, which includes various derivatives and adducts that may be present in a biological system. nih.gov
Specific Considerations for 13C3-PQQ Analysis:
Cost and Availability: Stable isotope-labeled compounds like PQQ-13C3 are complex to synthesize and are therefore significantly more expensive than their unlabeled counterparts, which can limit their use to critical applications such as serving as internal standards. medchemexpress.com
Isotopic Purity: It is crucial that the 13C3-PQQ standard has a high isotopic purity (i.e., it consists almost entirely of the labeled molecule) and is free from contamination with unlabeled PQQ. Any significant amount of unlabeled PQQ in the standard would lead to inaccurate quantification.
Chemical Purity: Like any analytical standard, the 13C3-PQQ must have high chemical purity and be free of other contaminants that could interfere with the analysis.
Co-elution Confirmation: When used as an internal standard in LC-MS, it is essential to confirm that the labeled 13C3-PQQ and the native PQQ have identical chromatographic retention times. Any difference in retention time would indicate that the two molecules are not behaving identically in the analytical system, which would invalidate the quantification.
In Vitro Research Models and Mechanistic Findings with Pyrroloquinoline Quinone
Studies in Cardiomyocytes (e.g., Hypoxia-Induced Stress, Oxidative Stress)
In vitro studies using cardiomyocyte cell lines have demonstrated that the compound can offer protection against cellular stress. Research on isolated adult rat cardiomyocytes has shown that it reduces oxidative stress, mitochondrial dysfunction, and subsequent cell death. jcadonline.com In H9C2 cardiomyocyte cells subjected to oxygen and glucose deprivation (OGD), the compound improved cell viability and protected against injury. acs.org
The compound's protective mechanisms involve the preservation of mitochondrial function. It has been shown to maintain mitochondrial membrane integrity and suppress oxidative stress in cultured cardiomyocytes. researchgate.net Furthermore, in models of hypoxia-induced damage, while the compound alone improved cellular viability, it did not prevent the physical enlargement (hypertrophy) of the cells. nih.gov However, a formulation containing both PQQ and curcumin (B1669340) was found to prevent cardiomyocyte damage under hypoxic conditions by alleviating mitochondrial stress. researchgate.netnih.gov Other research has indicated that the compound can attenuate autophagy-induced apoptosis in cultured cardiomyocytes. researchgate.net
Table 1: Research Findings in Cardiomyocytes
| Cell Line/Model | Stressor/Condition | Key Findings |
|---|---|---|
| Isolated Adult Rat Cardiomyocytes | Oxidative Stress | Reduced oxidative stress, mitochondrial dysfunction, and cell death. jcadonline.com |
| H9C2 Cells | Oxygen/Glucose Deprivation (OGD) | Increased cell viability and provided protection against OGD-induced injury. acs.org |
| Primary Human Ventricular Cardiomyocytes (HVCM) | Hypoxia | Improved cellular viability but did not modulate hypertrophy. nih.gov |
| Cultured Cardiomyocytes | General Culture | Preserved mitochondrial membrane integrity and suppressed oxidative stress. researchgate.net Attenuated autophagy-induced apoptosis. researchgate.net |
Research in Hepatocytes (e.g., Mitochondrial Biogenesis, Lipid Metabolism)
Studies in hepatocyte cell lines have focused on the compound's role in mitochondrial function and lipid metabolism. In mouse Hepa1-6 liver cells, exposure to the compound led to a significant increase in markers of mitochondrial biogenesis, including citrate (B86180) synthase and cytochrome c oxidase activity, mitochondrial DNA content, and cellular oxygen respiration. researchgate.netresearchgate.net This process was found to be mediated through the activation of the cAMP response element-binding protein (CREB) and the subsequent increased expression of peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α), a key regulator of mitochondrial biogenesis. researchgate.netresearchgate.net
In primary chicken hepatocytes subjected to steatosis (fat accumulation) and oxidative stress, the compound improved lipid metabolism and enhanced the cells' tolerance to fatty degradation and oxidative damage. mdpi.comnih.gov This protective effect was linked to its ability to enhance mitochondrial biogenesis, which in turn boosted the cells' anti-oxidative and anti-apoptotic capacities. mdpi.comnih.gov The compound also enhances the activation of other key regulators of fat metabolism, such as PPAR-α and PPAR-γ. mdpi.comresearchgate.net
Table 2: Research Findings in Hepatocytes
| Cell Line/Model | Stressor/Condition | Key Findings |
|---|---|---|
| Mouse Hepa1-6 Cells | General Culture | Stimulated mitochondrial biogenesis via the CREB/PGC-1α pathway. researchgate.netresearchgate.net Increased mitochondrial enzyme activity, DNA content, and oxygen respiration. researchgate.netresearchgate.net |
| Primary Chicken Hepatocytes | Free Fatty Acids (FFA) & Hydrogen Peroxide (H₂O₂) | Improved lipid metabolism and tolerance to steatosis and oxidative stress. mdpi.comnih.gov Enhanced mitochondrial biogenesis, anti-oxidative, and anti-apoptotic capacity. mdpi.comnih.gov |
Investigations in Neuronal Cell Lines (e.g., Neuroprotection, Oxidative Stress, Apoptosis)
The neuroprotective properties of this quinone have been extensively studied in various neuronal cell lines. In models using SH-SY5Y neuroblastoma cells and primary cultured midbrain neurons, the compound has been shown to counteract neurodegeneration induced by toxins like rotenone. nih.gov Its protective effects include preventing apoptosis by restoring mitochondrial membrane potential, increasing mitochondrial DNA, and upregulating the expression of mitochondrial complex I subunits. nih.gov This improvement in mitochondrial health leads to a reduction in the production of harmful reactive oxygen species (ROS). nih.gov
Further mechanistic studies in SH-SY5Y cells and primary neurons exposed to oxidative stressors like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide revealed another protective pathway. The compound was found to prevent neuronal death by influencing the oxidative status of DJ-1, a protein linked to anti-oxidative stress functions. nih.gov Specifically, it increased the levels of the active, reduced form of DJ-1, thereby enhancing the cell's ability to combat oxidative stress. nih.gov
Table 3: Research Findings in Neuronal Cell Lines
| Cell Line/Model | Stressor/Condition | Key Findings |
|---|---|---|
| SH-SY5Y Cells & Primary Midbrain Neurons | Rotenone | Prevented apoptosis, restored mitochondrial membrane potential, and increased mitochondrial DNA. nih.gov Reduced production of reactive oxygen species (ROS). nih.gov |
| SH-SY5Y Cells & Primary Cultured Neurons | 6-hydroxydopamine (6-OHDA) or H₂O₂ | Prevented oxidative stress-induced neuronal death. nih.gov Increased the level of the active (reduced) form of the DJ-1 protein. nih.gov |
| HAPI Microglial Cells | Lipopolysaccharide (LPS) | Involved in antioxidant processes and stimulation of mitochondrial formation. nih.gov |
Analysis in Epithelial Cells (e.g., Intestinal, Renal Tubular, Keratinocytes)
The compound's effects on epithelial cells have been investigated in various tissues, highlighting its role in maintaining barrier function and protecting against stress.
Intestinal Epithelial Cells: In the porcine intestinal epithelial cell line (IPEC-J2), pretreatment with the compound protected against hydrogen peroxide-induced oxidative stress. This included increased cell viability, decreased ROS levels, and reduced levels of the apoptosis marker Caspase-3. nih.govnih.gov Mechanistically, it upregulated the expression of tight junction proteins (ZO-1, ZO-2, Occludin, and Claudin-1) and activated the Nrf2/HO-1 antioxidant pathway. nih.govnih.gov
Renal Tubular Epithelial Cells: Studies have shown that the compound can protect renal cells from high-glucose environments. It was found to increase the expression of Nrf2 in human renal tubular epithelial cells, preventing oxidative injury. nih.gov In a rat renal epithelial cell line (NRK-52E), it inhibited high glucose-induced oxidative stress damage through the activation of the AMPK/FOXO3a signaling pathway. nih.gov
Keratinocytes: In Normal Human Epidermal Keratinocytes (NHEKs), the compound did not appear to induce mitochondrial biogenesis. nih.govresearchgate.net However, it demonstrated other protective effects, such as a dose-dependent reduction in the expression of active caspase-1 in cells irradiated with UVB. researchgate.net Research also suggests it can exert anti-aging effects by modulating the p16 and p53 pathways.
Table 4: Research Findings in Epithelial Cells
| Cell Line/Model | Stressor/Condition | Key Findings |
|---|---|---|
| IPEC-J2 (Porcine Intestinal) | Hydrogen Peroxide (H₂O₂) | Increased cell viability, enhanced tight junction protein expression, and activated the Nrf2/HO-1 pathway. nih.govnih.gov |
| Human Renal Tubular Epithelial Cells | High Glucose | Increased Nrf2 expression to prevent oxidative injury. nih.gov |
| NRK-52E (Rat Renal) | High Glucose | Inhibited oxidative stress damage via the AMPK/FOXO3a pathway. nih.gov |
| Normal Human Epidermal Keratinocytes (NHEK) | UVB Irradiation | Reduced expression of active caspase-1. researchgate.net Did not induce mitochondrial biogenesis. nih.govresearchgate.net |
Studies in Adipocytes and Chondrosarcoma Cells
Research has extended to specialized cells like adipocytes and certain cancer cell lines, revealing distinct effects.
Adipocytes: In the 3T3-L1 adipocyte cell line, the compound was found to reduce lipid content and the size of fat droplets. researchgate.netmdpi.com The underlying mechanism involves the suppression of lipogenesis (fat synthesis) through the activation of AMPK. nih.gov It also promotes mitochondrial biogenesis in these fat cells by inducing the nuclear translocation of PGC1α. acs.org In studies using human adipose tissue, the compound enhanced adipocyte viability and scavenged ROS under hypoxic stress conditions. nih.gov
Chondrosarcoma Cells: In contrast to its protective role in normal cells, the compound induces apoptosis in human chondrosarcoma SW1353 cells in a concentration- and time-dependent manner. nih.gov This pro-apoptotic effect is attributed to the accumulation of intracellular ROS. nih.gov The compound was found to inhibit the activity of key antioxidant enzymes, superoxide (B77818) dismutase (SOD)1 and SOD2, and reduce the formation of glutathione (B108866) (GSH), thereby impairing the cancer cells' ability to manage oxidative stress. nih.gov
Table 5: Research Findings in Adipocytes and Chondrosarcoma Cells
| Cell Line/Model | Stressor/Condition | Key Findings |
|---|---|---|
| 3T3-L1 Adipocytes | General Culture | Reduced lipid content and droplet size. researchgate.netmdpi.com Suppressed lipogenesis via AMPK activation and promoted mitochondrial biogenesis via PGC1α. acs.orgnih.gov |
| Human Adipose Tissue | Hypoxia | Enhanced adipocyte viability and scavenged ROS. nih.gov |
| SW1353 Chondrosarcoma Cells | General Culture | Induced apoptosis by increasing intracellular ROS. nih.gov Inhibited antioxidant enzymes (SOD1, SOD2) and glutathione (GSH) formation. nih.gov |
| Mouse Chondrocytes | TNF-α | Reduced mitochondrial damage by protecting mtDNA, maintaining ATP levels, and restoring mitochondrial membrane potential. |
Effects on Cell Viability and Proliferation in Culture
The impact of this quinone on cell viability and proliferation is highly dependent on the cell type and experimental context, demonstrating both pro-proliferative and anti-proliferative activities.
In some models, it acts as a growth factor. For instance, in activated c-Ha-ras-transformed NIH3T3 mouse fibroblasts, the compound significantly increased cell viability and proliferation. nih.gov Flow cytometry analysis revealed a shift in the cell cycle, with fewer cells in the G0/G1 (resting) phase and more in the S (synthesis) and G2/M (mitosis) phases. nih.gov Similarly, it has been reported to enhance the proliferation of the human epithelial A431 cell line. nih.gov
Conversely, in cancer cells such as the SW1353 chondrosarcoma line, the compound inhibits proliferation and promotes apoptosis. nih.gov In other contexts, its primary effect is not on proliferation but on enhancing cell survival under stress. It increases the viability of cardiomyocytes and intestinal epithelial cells subjected to oxidative or hypoxic stress. acs.orgnih.govnih.gov Interestingly, in HAPI microglial cells, while the inflammatory stimulus LPS increased proliferation, the addition of the compound appeared to slightly decrease this rate, though the effect was not statistically significant. nih.gov
Table 6: Effects on Cell Viability and Proliferation
| Cell Line/Model | Effect | Key Findings |
|---|---|---|
| c-Ha-ras-transformed NIH3T3 Fibroblasts | Pro-proliferative | Increased viability and proliferation; shifted cell cycle from G0/G1 to S and G2/M phases. nih.gov |
| A431 Human Epithelial Cells | Pro-proliferative | Enhanced cell proliferation. nih.gov |
| SW1353 Chondrosarcoma Cells | Anti-proliferative / Pro-apoptotic | Inhibited proliferation and induced apoptosis. nih.gov |
| Cardiomyocytes & IPEC-J2 Epithelial Cells | Pro-viability (under stress) | Increased cell viability under conditions of oxidative or hypoxic stress. acs.orgnih.govnih.gov |
| HAPI Microglial Cells | Slightly Anti-proliferative | Trended towards decreasing LPS-induced proliferation. nih.gov |
In Vivo Non Human Research Models and Mechanistic Findings with Pyrroloquinoline Quinone
Murine Models
Murine models have been instrumental in elucidating the in vivo effects of Pyrroloquinoline Quinone (PQQ). These studies have provided significant insights into its physiological roles, particularly in cellular and systemic processes.
Studies on Mitochondrial Function and Energy Metabolism
Research in murine models has consistently demonstrated the significant impact of PQQ on mitochondrial biogenesis and function. Studies have shown that mice fed diets deficient in PQQ exhibit a notable reduction in mitochondrial content. nih.govresearchgate.net Specifically, PQQ-deficient weanling mice were found to have a 20-30% decrease in the relative amount of mitochondria in their liver. nih.gov This deficiency also leads to impaired mitochondrial function, as evidenced by lower respiratory control ratios. nih.govresearchgate.net
Mechanistically, PQQ is understood to stimulate mitochondrial biogenesis. researchgate.netnih.govnih.gov This process is mediated through the activation of the cAMP response element-binding protein (CREB) and the peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) pathway, which is a key regulator of mitochondrial generation. researchgate.netnih.govnih.gov The activation of this pathway leads to increased expression of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factors. nih.gov Furthermore, PQQ supplementation has been shown to increase citrate (B86180) synthase and cytochrome c oxidase activity, as well as cellular oxygen respiration in mouse hepatocytes. nih.govnih.gov These findings underscore PQQ's role in enhancing mitochondrial quantity and quality, which is crucial for cellular energy production. nih.govnih.govwi.govumich.edu
Interactive Table: Effects of PQQ on Mitochondrial Parameters in Murine Models
| Parameter | Model | Observation | Finding |
|---|---|---|---|
| Mitochondrial Content | PQQ-deficient weanling mice | 20-30% reduction in liver mitochondria. nih.gov | PQQ is crucial for maintaining normal mitochondrial numbers. |
| Respiratory Control Ratio | PQQ-deficient weanling mice | Lower respiratory control ratios in liver mitochondria. nih.govresearchgate.net | PQQ deficiency impairs the efficiency of oxidative phosphorylation. |
| Mitochondrial Biogenesis | Mouse hepatocytes | Increased expression of PGC-1α, NRF-1, NRF-2. nih.govnih.gov | PQQ stimulates the creation of new mitochondria. |
| Mitochondrial Enzyme Activity | Mouse hepatocytes | Increased citrate synthase and cytochrome c oxidase activity. nih.govnih.gov | PQQ enhances the functional capacity of mitochondria. |
Investigations into Oxidative Stress and Anti-inflammatory Mechanisms
PQQ has demonstrated significant antioxidant and anti-inflammatory properties in various murine models. Its ability to mitigate oxidative stress is a key aspect of its protective effects. One of the primary mechanisms involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.govresearchgate.net Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.net Studies have shown that PQQ can dissociate the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the antioxidant response element (ARE), leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1). nih.govresearchgate.netconsensus.app
In addition to its antioxidant role, PQQ exhibits anti-inflammatory effects by modulating key signaling pathways. Research indicates that PQQ can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a central mediator of inflammatory responses. researchgate.netresearchgate.netnih.gov By suppressing NF-κB, PQQ can reduce the production of pro-inflammatory cytokines. Furthermore, PQQ has been shown to modulate the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in inflammation. nih.govnih.gov For instance, PQQ treatment in a mouse model of allergic airway inflammation led to attenuated peribronchial and perivascular inflammatory cell infiltration. nih.gov
Effects on Lipid Metabolism and Hepatic Steatosis
In murine models of diet-induced obesity, PQQ has been shown to effectively attenuate the accumulation of body fat. mdpi.comacs.org Supplementation with PQQ in obese mice fed a high-fat diet resulted in a decrease in total body and visceral fat. mdpi.com This effect is associated with a reduction in lipid content and smaller fat droplet size in adipocytes. mdpi.com
The mechanisms underlying PQQ's impact on lipid metabolism are multifaceted. It has been found to suppress lipogenesis, the process of synthesizing fatty acids, and promote fatty acid oxidation. mdpi.comacs.orgmdpi.com A key molecular player in this process is the AMP-activated protein kinase (AMPK), which PQQ has been shown to activate. acs.org Activated AMPK can then inhibit pathways involved in fat synthesis. Furthermore, PQQ promotes mitochondrial biogenesis, which enhances the capacity for fatty acid oxidation. nih.govacs.org
PQQ has also demonstrated a protective role against the development of nonalcoholic fatty liver disease (NAFLD) in offspring of mice fed a Western-style diet. mdpi.comnih.gov Maternal PQQ supplementation was found to upregulate peroxisome proliferator-activated receptor (PPAR) α signaling and mitochondrial fatty acid oxidation in the offspring, leading to a marked attenuation of triglyceride accumulation in the liver from the in-utero stage into adulthood. mdpi.comnih.gov
Neuroprotective Actions
PQQ has demonstrated significant neuroprotective effects in a variety of murine models of neurological damage. nih.gov Studies have shown its efficacy in protecting against neurotoxin-induced neurotoxicity and in models of hypoxia/ischemia. nih.govnih.gov For instance, in a rat model of reversible middle cerebral artery occlusion, a model for stroke, PQQ administration significantly reduced the brain infarct size and improved neurobehavioral outcomes. nih.gov Similarly, in a rodent model of hypoxic/ischemic brain injury, PQQ was found to be neuroprotective. nih.gov
The neuroprotective mechanisms of PQQ are linked to its ability to mitigate oxidative stress and support mitochondrial function. nih.gov In a neuroinflammatory mouse model of Alzheimer's disease, PQQ treatment was shown to improve cognitive functions, such as spatial recognition and working memory, and reduce neurodegeneration. sciencerepository.orgresearchgate.net These improvements were associated with an enhancement of mitochondrial biogenesis, as indicated by increased levels of PGC-1α and cytochrome-c in the brain. sciencerepository.orgresearchgate.net Furthermore, PQQ has been shown to counteract the neurotoxic effects of compounds like methylmercury. sciencerepository.org
Interactive Table: Neuroprotective Effects of PQQ in Murine Models
| Model | Observation | Finding |
|---|---|---|
| Reversible middle cerebral artery occlusion (Rat) | Reduced brain infarct volume and improved neurobehavioral scores. nih.gov | PQQ exhibits protective effects against ischemic stroke. |
| Hypoxic/ischemic brain injury (Rat) | Demonstrated neuroprotective effects. nih.gov | PQQ can mitigate neuronal damage from oxygen deprivation. |
| Neuroinflammatory Alzheimer's Disease (Mouse) | Improved cognitive function and reduced neurodegeneration. sciencerepository.orgresearchgate.net | PQQ may offer therapeutic potential for neurodegenerative diseases. |
| Neurotoxin-induced neurotoxicity | Decreased cognitive damage from methylmercury. sciencerepository.org | PQQ can protect against certain chemical-induced brain injuries. |
Influence on Growth and Development
Dietary PQQ has been shown to play a significant role in the growth and development of mice. researchgate.netnih.govresearchgate.net Studies have demonstrated that a diet deficient in PQQ can lead to impaired growth and compromised reproductive performance. researchgate.netnih.govresearchgate.netfrontiersin.org Offspring from PQQ-deprived mice often exhibit slower growth rates compared to those from mice receiving PQQ-supplemented diets. nih.govresearchgate.net
The effects of PQQ are particularly pronounced during the neonatal period. researchgate.net The requirement for PQQ for optimal growth of surviving neonates has been estimated, highlighting its importance in early life stages. researchgate.net PQQ deficiency has been linked to developmental abnormalities, including impaired immune response and reduced survival of offspring. frontiersin.org Conversely, supplementation with PQQ has been shown to improve these outcomes. researchgate.netnih.govresearchgate.net For instance, in BALB/c mice, PQQ supplementation improved reproductive performance and stimulated neonatal growth. researchgate.netnih.gov
Modulation of Immune Function
PQQ has been shown to modulate immune function in murine models. researchgate.netnih.gov A dietary deficiency in PQQ can lead to immune dysfunction. researchgate.net Specifically, splenic cell response to mitogens such as concanavalin (B7782731) A (a T-cell mitogen) and lipopolysaccharide (a B-cell mitogen) was found to be related to PQQ intake. researchgate.netnih.gov
Furthermore, PQQ deprivation has been associated with reduced levels of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation, especially during the neonatal period when T-cell development is active. researchgate.net In contrast, long-term PQQ supplementation in aged mice has been shown to reduce levels of blood inflammatory factors and reverse age-related phenotypes such as inflammatory responses and immunosenescence in various immune cell types. nih.gov PQQ has also demonstrated the ability to alleviate allergic airway inflammation in mice by regulating the JAK-STAT signaling pathway, leading to reduced inflammatory cell infiltration in the lungs. nih.gov
Rodent Models (e.g., Rats)
Cardiovascular System Research (e.g., Cardiac Pressure Overload, Ischemia/Reperfusion)
Pyrroloquinoline quinone (PQQ) has demonstrated significant cardioprotective effects in rodent models of cardiac pressure overload and ischemia/reperfusion (I/R) injury. Studies have shown that PQQ can reduce myocardial infarct size, improve cardiac function, and protect mitochondria from I/R-induced oxidative damage. nih.govresearchgate.net
In a rat model of transverse aortic constriction (TAC), a procedure that induces cardiac pressure overload, PQQ treatment was found to prevent the development of chronic heart failure. amegroups.orgnaturalhealthresearch.org It attenuated ventricular and myocyte hypertrophy and improved systolic function. amegroups.orgnaturalhealthresearch.org Mechanistically, PQQ was shown to preserve mitochondrial function by preventing morphological damage and reducing the downregulation of key proteins involved in mitochondrial biogenesis, such as PGC-1α and TFAM. amegroups.orgresearchgate.net Furthermore, PQQ regulated mitochondrial calcium homeostasis and reduced the production of reactive oxygen species (ROS), which are known to contribute to cardiac damage. amegroups.org
In rat models of myocardial ischemia and I/R, PQQ administration, both before ischemia and at the onset of reperfusion, effectively reduced the size of the heart attack and improved heart function. nih.govalbany.edu The protective effects were dose-dependent. nih.govresearchgate.net A key mechanism of this protection is the reduction of lipid peroxidation, a marker of oxidative stress. nih.gov PQQ was found to be superior to the beta-blocker metoprolol (B1676517) in protecting mitochondria from the oxidative damage caused by I/R. researchgate.net Even at a low dose, PQQ enhanced the respiratory ratios of mitochondria in both the ischemic and non-ischemic parts of the heart. researchgate.net Studies in isolated adult rat cardiac myocytes further confirmed that PQQ reduces oxidative stress, prevents mitochondrial dysfunction, and decreases cell death. nih.govepa.gov
Research has also indicated that dietary PQQ deficiency can exacerbate cardiac injury from I/R in rats. plos.org Rats fed a PQQ-deficient diet had a lower survival rate following an I/R procedure compared to those on a PQQ-supplemented diet. plos.org
Table 1: Effects of Pyrroloquinoline Quinone on Cardiac Function in Rodent Models
| Model | Key Findings | References |
|---|---|---|
| Cardiac Pressure Overload (TAC) | Attenuated ventricular and myocyte hypertrophy, improved systolic function, preserved mitochondrial morphology and biogenesis, regulated mitochondrial calcium, and reduced ROS production. | amegroups.orgnaturalhealthresearch.orgresearchgate.net |
| Ischemia/Reperfusion | Reduced myocardial infarct size, improved cardiac function, and decreased lipid peroxidation. Superior to metoprolol in protecting mitochondria. | nih.govresearchgate.netalbany.edu |
| Isolated Cardiomyocytes | Reduced oxidative stress, prevented mitochondrial dysfunction, and decreased cell death. | nih.govepa.gov |
| Dietary Deficiency | PQQ deficiency increased mortality and exacerbated cardiac injury from ischemia/reperfusion. | plos.org |
Gastrointestinal Health and Enteric Neurochemical Plasticity
Research in rodent models suggests that pyrroloquinoline quinone (PQQ) plays a beneficial role in gastrointestinal health, particularly in the context of inflammation and the enteric nervous system (ENS). The ENS is critical for regulating intestinal functions like secretion, movement, and immunity. frontiersin.org
In a study using weaned rats challenged with lipopolysaccharide (LPS), a potent inflammatory agent, dietary PQQ supplementation was shown to improve intestinal health. nih.govnih.gov PQQ treatment improved the average daily gain of the rats and positively influenced the morphology of the jejunum, a part of the small intestine. nih.govnih.gov It also modulated the immune response by decreasing the levels of pro-inflammatory cytokines like IL-1β and TNF-α in both the serum and the intestine, while increasing the anti-inflammatory cytokine IL-10 in the serum. nih.govnih.gov
A key finding is PQQ's ability to regulate enteric neurochemical plasticity, which refers to the adaptive changes in the nervous system of the gut. frontiersin.org LPS challenge was found to decrease the percentage of PGP9.5, a neuronal marker, in the jejunum, indicating neuronal damage, which was mitigated by PQQ treatment. frontiersin.org PQQ also influenced the levels of various neuropeptides in both the serum and the intestine, including neuropeptide Y (NPY), nerve growth factor (NGF), and vasoactive intestinal peptide (VIP), among others. nih.gov These neuropeptides are crucial for controlling intestinal functions. frontiersin.org The study concluded that PQQ regulates enteric neurochemical plasticity through the Akt signaling pathway. nih.gov
Furthermore, there is evidence that PQQ can improve intestinal barrier function. In animal models, PQQ has been shown to increase the expression of tight junction proteins in the jejunum. nih.gov It is also suggested that PQQ may influence gut health by increasing the production of butyrate, a short-chain fatty acid that is important for maintaining the integrity of the intestinal lining. nih.gov
Table 2: Effects of Pyrroloquinoline Quinone on Gastrointestinal Health in Rats
| Parameter | Effect of PQQ Treatment | References |
|---|---|---|
| Jejunal Morphology | Improved villus height and villus height/crypt depth ratio. | nih.govnih.gov |
| Immune Response | Decreased pro-inflammatory cytokines (IL-1β, TNF-α) and increased anti-inflammatory cytokine (IL-10). | nih.govnih.gov |
| Enteric Neurons | Reduced LPS-induced damage to jejunal neurons. | frontiersin.org |
| Neuropeptide Levels | Decreased serum and jejunal concentrations of NPY, NGF, VIP, SP, CGRP, and BDNF. | nih.gov |
| Signaling Pathway | Regulated enteric neurochemical plasticity via the Akt signaling pathway. | nih.gov |
Anti-Apoptotic Effects in Specific Tissues
Pyrroloquinoline quinone (PQQ) has demonstrated significant anti-apoptotic effects in various rodent tissues, protecting cells from programmed cell death induced by injury or stress.
In a rat model of spinal cord injury (SCI), PQQ treatment was shown to inhibit inflammation and apoptosis. nih.govamegroups.org Following SCI, there is a significant increase in apoptotic cells. PQQ administration led to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govamegroups.org It also downregulated the expression of active Caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govamegroups.org Furthermore, PQQ was observed to prevent the translocation of active Caspase-3 from the cytoplasm to the nucleus in neurons and astrocytes after SCI, a critical step in the apoptotic process. nih.gov
Similarly, in a rat model of intracerebral hemorrhage (ICH), PQQ pretreatment was found to have a neuroprotective role by reducing apoptosis. nih.gov It significantly slowed down the activity of Caspase-3 and increased the Bcl-2/Bax ratio in the brain tissue surrounding the hematoma. nih.gov This suggests that PQQ helps rescue neurons from cell death following a brain bleed. nih.gov
The anti-apoptotic effects of PQQ are not limited to the nervous system. In a rat model of ischemia-reperfusion injury in the ovaries, PQQ treatment significantly ameliorated tissue damage. nih.gov This protective effect is attributed to its ability to protect mitochondria from oxidative damage, thereby preventing cell death. nih.gov PQQ has also been shown to have anti-apoptotic effects in hepatocytes (liver cells). nih.gov
Table 3: Anti-Apoptotic Mechanisms of Pyrroloquinoline Quinone in Rat Tissues
| Tissue/Model | Key Anti-Apoptotic Effects | References |
|---|---|---|
| Spinal Cord Injury | Increased Bcl-2/Bax ratio, downregulated active Caspase-3, prevented nuclear translocation of active Caspase-3. | nih.govamegroups.org |
| Intracerebral Hemorrhage | Increased Bcl-2/Bax ratio, inhibited Caspase-3 activity. | nih.gov |
| Ovarian Ischemia/Reperfusion | Protected mitochondria from oxidative damage, preventing cell death. | nih.gov |
| Liver | Exhibited anti-apoptotic capacity in hepatocytes. | nih.gov |
Avian Models (e.g., Chicks, Hens)
Impact on Lipid Metabolism and Fatty Liver Disease
In avian models, particularly laying hens, pyrroloquinoline quinone (PQQ) has shown beneficial effects on lipid metabolism and the prevention of metabolic dysfunction-associated fatty liver disease (MAFLD). nih.govnih.gov
A study using a chick model of MAFLD, induced by a high-energy, low-protein diet, demonstrated that dietary supplementation with PQQ significantly suppressed the progression of the disease. nih.govnih.gov PQQ achieved this primarily by enhancing lipid metabolism and protecting the liver from oxidative injury. nih.govnih.gov At a cellular level, in primary chicken hepatocytes, PQQ improved lipid metabolism and the tolerance of liver cells to fatty degradation and oxidative damage. nih.gov The mechanism behind these effects involves the enhancement of mitochondrial biogenesis, which in turn increases the anti-oxidative and anti-apoptotic capacity of the cells. nih.gov
The protective effects of PQQ against fat accumulation in the liver were observed at both the cellular and whole-animal levels. nih.govnih.gov PQQ helped to maintain redox homeostasis and improve mitochondrial function in the liver of the MAFLD chick model. nih.govnih.gov
Furthermore, research in laying hens has shown that PQQ supplementation can improve the antioxidant capacity of both the hens and their eggs. nih.govnih.gov This was associated with an upregulation of the Nrf2/HO-1 pathway, a key signaling pathway involved in the antioxidant response, and positive alterations in the gut microbiota. nih.gov Specifically, PQQ supplementation led to a higher concentration of the antioxidant enzyme glutathione (B108866) peroxidase (GSH-Px) in the plasma and a lower content of malondialdehyde (MDA), a marker of lipid peroxidation, in the liver and egg yolk. nih.gov
Table 4: Effects of Pyrroloquinoline Quinone on Lipid Metabolism and Fatty Liver Disease in Avian Models
| Model | Key Findings | References |
|---|---|---|
| MAFLD Chick Model | Suppressed progression of fatty liver disease, enhanced lipid metabolism, protected liver from oxidative injury, improved mitochondrial biogenesis. | nih.govnih.gov |
| Laying Hens | Increased antioxidant capacity of hens and eggs, upregulated Nrf2/HO-1 pathway, optimized gut microflora, decreased liver and egg yolk MDA. | nih.govnih.gov |
Influence on Growth Performance
Dietary supplementation with pyrroloquinoline quinone disodium (B8443419) (PQQ·Na2) has been shown to positively influence the growth performance of broiler chicks. nih.govnih.govcambridge.orgresearchgate.net
Studies have demonstrated that adding PQQ·Na2 to the diet of broiler chicks can lead to an improved feed conversion ratio, meaning the chicks require less feed to gain weight. nih.govnih.govcambridge.org This effect was particularly evident during the grower phase of the chickens' development. nih.govcambridge.org The improved feed efficiency suggests that PQQ enhances the efficiency of mitochondria rather than simply increasing their number. nih.gov
In addition to better feed efficiency, PQQ supplementation has been linked to increased breast muscle yield in broilers at day 42. nih.gov Some studies have shown that the growth-promoting effects of PQQ are comparable to those of antibiotic growth promoters. nih.govcambridge.orgresearchgate.net
Furthermore, dietary PQQ has been found to have a positive impact on the antioxidant status of broiler chicks. nih.gov Broilers fed a diet with PQQ had lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, and higher total antioxidant power in their plasma. nih.govresearchgate.net There is also evidence to suggest that PQQ can stimulate the development of immune organs. nih.govcambridge.org
Table 5: Effects of Pyrroloquinoline Quinone on Growth Performance in Broiler Chicks
| Parameter | Effect of PQQ Supplementation | References |
|---|---|---|
| Feed Conversion Ratio | Improved (Lower) | nih.govnih.govcambridge.org |
| Breast Muscle Yield | Increased | nih.gov |
| Antioxidant Status | Decreased plasma MDA, increased total antioxidant power. | nih.govresearchgate.net |
| Immune System | Potential to stimulate immune organ development. | nih.govcambridge.org |
Theoretical Frameworks and Future Research Directions for Pyrroloquinoline Quinone 13c3 Sodium
Conceptualization of PQQ as a Vitamin-like Accessory Factor
Pyrroloquinoline quinone (PQQ) is increasingly conceptualized as a vitamin-like accessory factor, a notion supported by several lines of evidence. nih.gov Although not currently classified as a vitamin, its absence from the diet in animal models elicits responses akin to a vitamin deficiency, which are reversible upon reintroduction of PQQ in a dose-dependent manner. nih.govresearchgate.netdntb.gov.ua This suggests a fundamental, albeit non-classical, nutritional requirement. PQQ is associated with crucial biological processes, including growth, reproduction, and aging. nih.govresearchgate.net
Its role extends beyond simple nutrition, acting as an essential accessory factor for certain enzymes. nih.gov Notably, PQQ modulates the activity of dehydrogenases, such as lactate (B86563) dehydrogenase, facilitating the oxidation of NADH to NAD+. nih.govresearchgate.net This function is critical for maintaining cellular NAD+ levels, which are vital for the activity of NAD+-dependent sirtuins. nih.gov These sirtuins, in turn, regulate key transcription factors like PGC-1α, NRF-1, and NRF-2, which are central to mitochondrial function and biogenesis. nih.govdntb.gov.ua The concentrations of PQQ and its derivatives in mammalian milk are comparable to those of established vitamins like folate and biotin, further underscoring its biological significance. nih.gov Unlike some other biofactors, PQQ demonstrates remarkable chemical stability, which allows it to maintain its active form in various biological contexts. nih.gov
Developing Advanced Isotopic Tracing Strategies with Pyrroloquinoline Quinone-13C3 (Sodium)
The development and application of isotopically labeled PQQ, such as Pyrroloquinoline quinone-13C3 (sodium), represents a significant leap forward for research. medchemexpress.com This stable isotope tracer is not radioactive and can be safely used in a variety of experimental models to meticulously track the metabolic fate of PQQ. The three ¹³C atoms serve as a distinct mass signature, allowing researchers to differentiate exogenous, labeled PQQ from the endogenous, unlabeled pool.
Advanced isotopic tracing strategies leveraging ¹³C₃-PQQ would enable precise quantification and visualization of its absorption, distribution, metabolism, and excretion (ADME). Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy can be employed to follow the journey of the ¹³C label. This allows for the identification of PQQ metabolites, the determination of its residence time in various tissues, and its rate of turnover. For instance, tracing studies could definitively map the distribution of PQQ to specific organs and even subcellular compartments, providing quantitative data that is currently lacking. This approach is fundamental to understanding the pharmacokinetics of PQQ and how its availability is regulated within a biological system.
Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) with Labeled PQQ Studies
The integration of multi-omics data with stable isotope tracing offers a holistic approach to understanding the systemic effects of PQQ. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-endpoint measurements to construct a comprehensive picture of PQQ's influence on cellular biology. arxiv.org The use of Pyrroloquinoline quinone-13C3 (sodium) is central to this integrated strategy, acting as a probe to perturb the system and trace the resulting molecular cascade.
For example, a study could administer ¹³C₃-PQQ and subsequently perform multi-omics analysis on tissues of interest.
Metabolomics: Would trace the ¹³C label through interconnected metabolic pathways, revealing which pathways PQQ directly enters or influences. This could validate its proposed role in processes like the tricarboxylic acid (TCA) cycle. nih.gov
Proteomics: Could identify changes in the abundance of proteins, including enzymes and signaling molecules, following PQQ administration. This can reveal which cellular pathways are activated or suppressed.
Transcriptomics: Would measure changes in gene expression (mRNA levels), providing insight into the upstream regulatory networks affected by PQQ, such as the PGC-1α and NRF pathways. nih.gov
This integrated approach helps bridge the gap from genotype to phenotype, assessing the flow of information from gene to protein to metabolite and providing a more complete understanding of PQQ's mechanism of action. nih.gov
Table 1: Conceptual Framework for Multi-Omics Integration with Labeled PQQ
| Omics Layer | Research Question | Potential Application with ¹³C₃-PQQ | Expected Outcome |
|---|---|---|---|
| Metabolomics | What is the direct metabolic fate of PQQ? | Trace the ¹³C label through metabolic networks using LC-MS. | Identification of PQQ metabolites and influenced pathways. |
| Proteomics | Which proteins are regulated by PQQ? | Quantify protein expression changes (e.g., using SILAC or TMT labeling) in response to ¹³C₃-PQQ. | Discovery of new PQQ-dependent enzymes or signaling proteins. |
| Transcriptomics | Which genes are transcriptionally regulated by PQQ? | Perform RNA-Seq on cells/tissues treated with ¹³C₃-PQQ. | Mapping of PQQ-responsive gene networks (e.g., mitochondrial biogenesis, antioxidant response). nih.gov |
| Genomics | Are there genetic predispositions to PQQ response? | Correlate genomic variations (SNPs) with metabolic responses to ¹³C₃-PQQ in population studies. | Identification of genetic factors influencing PQQ metabolism and efficacy. |
Interrogating Novel PQQ-Binding Proteins and Enzyme Interactions using Labeled PQQ
While PQQ is known to be a cofactor for bacterial dehydrogenases, its full range of protein binding partners in eukaryotes remains largely unexplored. researchgate.net Pyrroloquinoline quinone-13C3 (sodium) is an invaluable tool for discovering these novel interactions. The isotopic label provides a "handle" to specifically track and isolate PQQ-protein complexes from a complex biological sample.
A powerful technique is affinity purification coupled with mass spectrometry (AP-MS). In this approach, a modified version of ¹³C₃-PQQ could be used as bait to "pull down" interacting proteins from cell or tissue lysates. The bound proteins are then identified and quantified by mass spectrometry. This strategy can uncover previously unknown PQQ-dependent enzymes, regulatory proteins, or transporters. For example, the discovery of a high-affinity PQQ importer, PqqU, in Gram-negative bacteria highlights the existence of specific PQQ-binding proteins that are crucial for its transport and utilization. nih.gov Similar transporters or intracellular chaperones may exist in eukaryotes, and labeled PQQ provides a direct means to identify them. Furthermore, resolving the structure of PQQ bound to its protein partners can reveal allosteric changes induced by binding, providing deep mechanistic insights into how PQQ modulates protein function. nih.gov
Exploring PQQ's Role in Specific Cellular Organelles beyond Mitochondria
The majority of research on PQQ's cellular function has centered on its profound effects on mitochondria, where it stimulates biogenesis and protects against oxidative damage. nih.govcaleriehealth.com.myumich.edu However, its influence likely extends to other cellular compartments. Future research utilizing labeled PQQ can illuminate these non-mitochondrial roles.
The Nucleus: PQQ influences the expression of nuclear genes by modulating transcription factors like CREB, NRF-1, and NRF-2. nih.gov Advanced imaging techniques, such as nano-scale secondary ion mass spectrometry (NanoSIMS), combined with ¹³C₃-PQQ, could visualize and quantify the accumulation of PQQ or its metabolites within the nucleus itself, providing direct evidence of its presence at the site of transcription.
Endoplasmic Reticulum (ER) and Cytoplasm: PQQ modulates cellular signaling pathways, including MAPK and JAK-STAT, which involve components in the cytoplasm and at the ER. nih.gov Tracing studies with ¹³C₃-PQQ can determine its localization within these compartments and its interaction with key signaling proteins.
Peroxisomes: These organelles are involved in fatty acid metabolism and redox balance. Given PQQ's role in metabolism and redox cycling, exploring its potential function within peroxisomes is a logical next step that can be facilitated by subcellular fractionation followed by isotope-ratio mass spectrometry.
Delineating Context-Dependent Mechanistic Divergence of PQQ Actions
The biological activities of PQQ are remarkably diverse; it functions as an antioxidant, an enzyme cofactor, and a cell signaling modulator. nih.govnih.govnih.gov The dominant mechanism of action appears to be highly context-dependent, varying with cell type, metabolic status, and the presence of physiological or pathological stressors. nih.gov For instance, the reactivity and effects of PQQ can differ based on its concentration and the specific biological system it is in. nih.gov
Future research using Pyrroloquinoline quinone-13C3 (sodium) can systematically delineate this mechanistic divergence. By applying labeled PQQ to different cellular and animal models under varying conditions (e.g., normoxia vs. hypoxia; nutrient-rich vs. nutrient-starved), researchers can map how its metabolic fate and functional effects change. Combining this with multi-omics will reveal how the same molecule can trigger different downstream pathways depending on the cellular context.
Table 2: Hypothesized Context-Dependent Actions of PQQ
| Cellular Context | Dominant PQQ Role | Primary Mechanism | Key Molecular Targets |
|---|---|---|---|
| High Oxidative Stress | Antioxidant | Redox cycling and scavenging of reactive oxygen species. nih.gov | Free radicals, Peroxides |
| High Energy Demand | Enzyme Cofactor | Facilitating NAD+/NADH cycling via dehydrogenases. nih.govnih.gov | Lactate Dehydrogenase, Sirtuins |
| Growth/Development | Cell Signaling Modulator | Activation of transcriptional pathways promoting mitochondrial biogenesis. nih.govnih.gov | PGC-1α, CREB, NRFs |
| Inflammatory State | Anti-inflammatory Agent | Modulation of inflammatory signaling pathways. nih.govnih.gov | NF-κB, iNOS, Inflammatory Cytokines |
Advancements in Synthetic and Bio-Production Methods for Labeled PQQ for Research Applications
The availability of high-quality, isotopically labeled PQQ is essential for the advanced research applications described above. Progress in both chemical synthesis and biotechnological production is crucial. The natural biosynthetic pathway of PQQ, which involves a series of enzymes encoded by the pqq gene cluster (e.g., pqqA-G), has been identified in prokaryotes. nih.gov This pathway utilizes glutamate (B1630785) and tyrosine as precursors to form the characteristic fused ring structure of PQQ. researchgate.net
Bio-production: A promising strategy for producing labeled PQQ involves metabolic engineering of microorganisms like Escherichia coli. By introducing the PQQ biosynthetic gene cluster, these bacteria can be turned into cellular factories for PQQ production. researchgate.net To generate Pyrroloquinoline quinone-13C3 (sodium), the engineered bacteria can be cultured in a medium containing ¹³C-labeled precursors, such as ¹³C-glutamate or ¹³C-tyrosine. The bacteria will incorporate these labeled building blocks into the PQQ molecule, resulting in an isotopically enriched product.
Chemical Synthesis: Total chemical synthesis offers an alternative route that provides precise control over the position of the isotopic labels. This allows for the creation of custom-labeled PQQ variants beyond the commercially available ¹³C₃ form, which can be used to probe specific chemical reactions or binding interactions. Advances in synthetic organic chemistry can lead to more efficient and scalable production methods, making these critical research tools more accessible. researchgate.net
Q & A
Q. What methodological approaches are recommended for detecting and quantifying Pyrroloquinoline Quinone-13C3 (PQQ-13C3) in biological samples?
Isotope dilution mass spectrometry (ID-MS) coupled with gas chromatography-mass spectrometry (GC-MS) is a gold standard for quantifying PQQ-13C3. Use [U-13C]PQQ as an internal standard to correct for matrix effects and recovery losses during extraction. Derivatization with phenyltrimethylammonium hydroxide enhances detection sensitivity by stabilizing PQQ for GC-MS analysis . For tissue-specific quantification, combine liquid chromatography (LC) with tandem mass spectrometry (MS/MS) to resolve isotopic interference .
Q. How can researchers assess the role of PQQ-13C3 in mitochondrial metabolism using isotopic tracing?
Design in vitro assays with 13C-labeled glucose or glutamine to track isotopic enrichment in TCA cycle intermediates via LC-MS. Measure NADH/NAD+ ratios and ATP production in mitochondria isolated from PQQ-13C3-treated cells. Compare isotopic flux in wild-type vs. mitochondrial complex I-deficient models to isolate PQQ-13C3-specific effects on redox coupling .
Q. What experimental models are suitable for studying PQQ-13C3 bioavailability and tissue distribution?
Use radiolabeled PQQ-13C3 in pharmacokinetic studies with rodents. Administer orally or intravenously, then collect plasma, liver, brain, and kidney samples at timed intervals. Quantify via scintillation counting or LC-MS. For tissue-specific uptake, employ autoradiography or fluorescence tagging (e.g., PQQ-13C3 conjugated with near-infrared probes) .
Advanced Research Questions
Q. How can contradictory findings on PQQ-13C3’s neuroprotective effects be resolved?
Contradictions often arise from variations in dosage, model systems, and outcome measures. For example, in Alzheimer’s models, PQQ-13C3 may reduce Aβ plaques at low doses (0.2 mg/kg) but exacerbate oxidative stress at higher doses (>2 mg/kg). Validate findings using multiple models (e.g., primary neurons, Caenorhabditis elegans, and transgenic mice) and orthogonal assays (e.g., ROS detection, mitochondrial membrane potential, and RNA-seq) .
Q. What strategies optimize PQQ-13C3’s efficacy in bone metabolism studies?
In osteoporosis models, combine PQQ-13C3 with calcium isotopes (e.g., 44Ca) to track bone mineralization. Use micro-CT to quantify trabecular bone density and histomorphometry to assess osteoblast activity. Control for dietary PQQ background by using PQQ-deficient feeds and measuring baseline levels in serum .
Q. How should researchers design in vivo studies to evaluate PQQ-13C3’s hepatoprotective effects?
Employ Bmi-1 knockout mice, which exhibit accelerated liver damage, to amplify PQQ-13C3’s effects. Measure ALT/AST levels, glutathione peroxidase activity, and lipid peroxidation (MDA assay). Include a crossover arm with N-acetylcysteine to differentiate PQQ-13C3-specific antioxidant mechanisms from general redox modulation .
Methodological Considerations for Data Interpretation
Q. What statistical frameworks address variability in PQQ-13C3’s metabolic outcomes?
Apply mixed-effects models to account for inter-individual variability in isotopic tracer studies. For time-series data (e.g., mitochondrial respiration rates), use ANOVA with repeated measures and post hoc Bonferroni correction. Report effect sizes and confidence intervals to distinguish biological relevance from statistical significance .
Q. How can researchers validate PQQ-13C3’s interaction with redox-sensitive signaling pathways?
Use CRISPR-Cas9 to knockout Nrf2 or PGC-1α in cell lines and assess PQQ-13C3’s ability to rescue oxidative stress. Combine with redox proteomics (e.g., ICAT labeling) to identify cysteine residues modified by PQQ-13C3. Cross-validate with phospho-antibody arrays for Akt/mTOR and MAPK pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
